Samarium phosphate
Description
Historical Context of Samarium Phosphate (B84403) Research
The story of samarium phosphate begins with the discovery of its constituent element, samarium. In 1879, French chemist Paul-Émile Lecoq de Boisbaudran first isolated samarium from the mineral samarskite, after which the element was named. thoughtco.comrsc.org While the discovery of the element itself was a landmark, dedicated research into its phosphate compound, SmPO₄, followed a more gradual trajectory.
Early methods for the synthesis of this compound were relatively straightforward, often involving precipitation reactions. These methods typically include reacting a soluble samarium(III) salt, such as samarium chloride, with a phosphate source like phosphoric acid or sodium metaphosphate. wikipedia.orgvulcanchem.com One of the common preparation routes involves the reaction between samarium chloride and sodium metaphosphate in an aqueous solution, leading to the precipitation of this compound. wikipedia.org Another established method is the direct reaction of phosphoric acid with samarium(III) chloride. wikipedia.org
Initial studies on this compound were primarily focused on its fundamental chemical and physical characterization. Research from this early period established its chemical formula as SmPO₄ and identified its crystalline structure. Samarium(III) phosphate crystallizes in a monoclinic system with the space group P2₁/n. wikipedia.org These foundational studies, while not centered on specific applications, were crucial in laying the groundwork for future investigations into the material's potential uses. A significant aspect of early research also involved understanding the behavior of rare-earth phosphates in general, with this compound being a key example for studying properties like thermal stability and radiation resistance, which later hinted at its utility in nuclear applications. ontosight.ai
Evolution of Research Interests in this compound Materials
Research interest in this compound has significantly evolved from basic characterization to a broad spectrum of advanced applications. This evolution has been driven by the discovery of its unique optical, catalytic, and bioactive properties.
Luminescence and Phosphor Applications
A major driver in this compound research has been its application in luminescent materials, particularly as a phosphor. When doped into various host lattices, samarium ions (Sm³⁺) exhibit characteristic orange-red emission under excitation. ekb.eg This property has made this compound and samarium-doped phosphate materials valuable components in the development of phosphors for light-emitting diodes (LEDs) and other display technologies. jourcc.com Research has focused on enhancing the luminescence efficiency and thermal stability of these phosphors by co-doping with other elements and by optimizing the host material, such as in barium phosphate phosphors. mdpi.com The goal is to develop novel phosphors that can be efficiently excited by near-UV and blue light for applications in solid-state lighting. mdpi.com
Catalytic Activity
In the realm of catalysis, this compound has demonstrated potential in various chemical reactions. It can serve as a catalyst, particularly in organic synthesis, to improve reaction rates and yields. jourcc.com For instance, samarium-doped fluorapatite (B74983) (Sm-FAp) has been shown to be an efficient catalyst for the synthesis of 1,2,4-triazoles. ontosight.ai The catalytic activity is often attributed to the surface properties and the presence of active sites on the samarium-containing materials. Research in this area explores the synthesis of nanostructured this compound materials to maximize surface area and, consequently, catalytic performance. ontosight.ai
Biomedical Applications
More recently, the focus of this compound research has expanded into the biomedical field. Samarium-doped bioactive glasses and hydroxyapatite (B223615) have shown promise in bone tissue engineering and drug delivery systems. researchgate.netresearchgate.net These materials can enhance bioactivity, promoting the formation of hydroxyapatite, which is the main mineral component of bone. researchgate.net Furthermore, samarium-containing biomaterials have exhibited antibacterial properties, making them attractive for developing antimicrobial coatings on medical implants to prevent infections. researchgate.netmdpi.com The radioactive isotope, Samarium-153, when incorporated into phosphate-based materials, is also explored for applications in radiotherapy for the treatment of bone pain associated with cancer. nih.gov
The evolution of research interests is summarized in the following table:
| Research Area | Key Findings and Applications |
| Luminescence | Development of orange-red emitting phosphors for LEDs and displays. ekb.egjourcc.com |
| Catalysis | Use as a catalyst in organic synthesis, such as the formation of 1,2,4-triazoles. ontosight.aijourcc.com |
| Biomedicine | Application in bone regeneration, drug delivery, and antibacterial coatings. researchgate.netresearchgate.netresearchgate.net |
| Nuclear Materials | Investigation as a potential host matrix for nuclear waste due to high thermal and radiation stability. ontosight.aimdpi.com |
Current Challenges and Future Directions in this compound Material Science
Despite the significant progress in this compound research, several challenges remain, and numerous avenues for future investigation are emerging.
Current Challenges
One of the primary challenges lies in optimizing the properties of this compound-based materials for specific applications. In the context of biomedical applications, achieving the right balance between bioactivity and mechanical strength in bioactive glasses is crucial. researchgate.net While samarium doping can enhance bioactivity, it can also alter the glass network, potentially affecting its structural integrity. researchgate.net A deeper understanding of the biological mechanisms through which samarium ions enhance osteointegration and exhibit antibacterial effects is needed to design more effective and predictable biomaterials. researchgate.net
For luminescent materials, a key challenge is to improve the quantum efficiency of samarium-based phosphors, which can sometimes be lower than that of other rare-earth phosphors. thoughtco.com Overcoming concentration quenching, where the luminescence intensity decreases at higher dopant concentrations, is another area of active research.
In catalysis, developing synthesis methods that produce nanostructured this compound with high surface area and controlled morphology in a cost-effective and scalable manner remains a hurdle.
Future Directions
The future of this compound research is poised to explore several exciting directions. The development of nanostructured forms of this compound, such as nanowires and nanoparticles, is expected to unlock new functionalities and enhance performance in existing applications. researchgate.net For instance, one-dimensional nanomaterials of this compound hydrate (B1144303) have been synthesized and their optical properties are being investigated. researchgate.net
The synthesis of single-crystal this compound could provide a platform for detailed structural and property characterization, leading to a more fundamental understanding of its behavior. vulcanchem.com Future research will likely focus on the development of multifunctional materials, such as samarium-doped bioactive glasses that not only promote bone regeneration but also have imaging capabilities for theranostic applications. researchgate.net
In the field of catalysis, exploring the use of this compound in a wider range of organic transformations and for environmental applications, such as the photocatalytic degradation of pollutants, is a promising avenue. vulcanchem.com Furthermore, the unique properties of this compound make it a candidate for emerging technologies. For example, its potential use in advanced ceramics and composites with superior mechanical properties is an area of growing interest. jourcc.com The recycling of samarium from phosphate-based phosphors is also being investigated as a sustainable approach to "urban mining" of rare earth elements. researchgate.net
A summary of current challenges and future directions is presented below:
| Aspect | Current Challenges | Future Directions |
| Biomedical | Balancing bioactivity and mechanical strength; understanding biological mechanisms. researchgate.net | Development of multifunctional theranostic materials; advanced drug delivery systems. researchgate.net |
| Luminescence | Improving quantum efficiency; overcoming concentration quenching. thoughtco.com | Design of novel phosphor compositions with enhanced brightness and stability. |
| Catalysis | Scalable synthesis of nanostructured catalysts. | Exploration of new catalytic applications; photocatalysis for environmental remediation. vulcanchem.com |
| Materials Science | Control over stoichiometry and phase purity during synthesis. vulcanchem.com | Synthesis of single crystals; development of advanced ceramics and composites. vulcanchem.comjourcc.com |
Structure
2D Structure
Properties
IUPAC Name |
samarium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.Sm/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRVEOKYZKROCC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SmPO4, O4PSm | |
| Record name | Samarium(III) phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_phosphate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928706 | |
| Record name | Samarium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-57-1 | |
| Record name | Samarium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Samarium Phosphate Materials
High-Temperature Synthesis Techniques
High-temperature methods are foundational in materials science for producing highly crystalline and glassy samarium phosphate (B84403) compounds. These techniques involve substantial thermal energy to overcome kinetic barriers, driving reactions between solid, molten, or solution-state precursors to form stable, well-defined materials.
Melt-Quenching Fabrication of Samarium Phosphate Glasses and Glass-Ceramics
The melt-quenching technique is a versatile and widely used method for preparing amorphous glasses and partially crystallized glass-ceramics. thaiscience.infobas.bg The process involves melting a homogenous mixture of raw materials at high temperatures to form a liquid, followed by rapid cooling to prevent the atoms from arranging into an ordered crystalline lattice. thaiscience.info This results in a solid, non-crystalline (amorphous) material, or glass. Subsequent controlled heat treatment (annealing) can induce partial crystallization, yielding a glass-ceramic composite. uctm.edux-mol.net
Phosphate-based glasses are particularly noted for their ability to dissolve high concentrations of rare-earth ions like samarium, along with their low melting temperatures and high ultraviolet transparency. thaiscience.infobas.bg The synthesis typically begins with mixing high-purity precursor powders, such as oxides (Sm₂O₃, P₂O₅, ZnO, Al₂O₃) and carbonates or phosphates (K₂CO₃, NH₄H₂PO₄). thaiscience.infoingentaconnect.com The mixture is placed in a crucible, often alumina, and heated in an electric furnace to temperatures ranging from 950°C to 1200°C for several hours to achieve a complete and homogenous melt. thaiscience.infoingentaconnect.com The molten liquid is then poured onto a preheated mold (e.g., graphite (B72142) or steel) and annealed at a temperature below the glass transition temperature to relieve internal stresses. thaiscience.infoacs.org
Research has explored various compositions of samarium-doped phosphate glasses. For instance, zinc phosphate glasses with the composition 40ZnO-(60-x)P₂O₅-xSm₂O₃ have been prepared by melting at high temperatures, resulting in amorphous materials. scientific.net Similarly, samarium-doped sodium lithium phosphate glasses and potassium aluminum phosphate glasses have been successfully synthesized using this conventional melt-quenching method. thaiscience.infoaip.org In some studies, ZnO-rich zinc phosphate compositions (ySm₂O₃–(72−y)ZnO–28P₂O₅) were melted at 950°C for 3 hours to produce glass-ceramic materials where Sm³⁺ ions were stabilized in both the glassy and crystalline phases. ingentaconnect.comresearchgate.net The resulting materials often exhibit strong orange-red luminescence under UV irradiation. ingentaconnect.comresearchgate.net
Table 1: Examples of Melt-Quenching Parameters for this compound Glasses
| Glass System Composition | Precursors | Melting Temperature & Time | Annealing/Heat Treatment | Resulting Material | Reference |
|---|---|---|---|---|---|
| 40ZnO-(60-x)P₂O₅-xSm₂O₃ | ZnO, P₂O₅, Sm₂O₃ | Not specified | Not specified | Amorphous glass | scientific.net |
| (60−x)P₂O₅-20PbO-20ZnO-xSm₂O₃ | P₂O₅, PbO, ZnO, Sm₂O₃ | Not specified | Not specified | Amorphous glass | researchgate.net |
| 15K₂O:20Al₂O₃:(65-x)P₂O₅:xSm₂O₃ | K₂CO₃, Al₂O₃, NH₄H₂PO₄, Sm₂O₃ | 1200°C for 3 h | 500°C for 3 h | Polished glass | thaiscience.info |
| ySm₂O₃–(72−y)ZnO–28P₂O₅ | NH₄H₂PO₄, ZnO, Sm₂O₃ | 950°C for 3 h | Not specified | Glass-ceramic | ingentaconnect.comresearchgate.net |
| (67.5+x)ZnO–18B₂O₃–(14–x)P₂O₅–0.5Sm₂O₃ | ZnO, B₂O₃, P₂O₅, Sm₂O₃ | Not specified | Not specified | Amorphous glass | bas.bgresearchgate.net |
| Sm₂Si₂O₇ in aluminoborosilicate | Not specified | Not specified | Heat-treated at 540-580°C | Glass-ceramic | x-mol.net |
High-Temperature Solid-State Reaction Synthesis of Crystalline Samarium Phosphates
The high-temperature solid-state reaction, also known as the ceramic method, is one of the most straightforward and common techniques for synthesizing polycrystalline solids. rsc.org The process involves intimately mixing powdered reactants and heating them at high temperatures for an extended period to promote diffusion and reaction in the solid state. sci-hub.se This method is widely used to produce stable, crystalline phosphate phosphors. researchgate.net
The synthesis begins with selecting high-purity starting materials, which are weighed in stoichiometric ratios. sci-hub.se These precursors, such as BaCO₃, Bi₂O₃, NH₄H₂PO₄, and Sm₂O₃, are thoroughly mixed and ground together in an agate mortar to ensure homogeneity and increase the surface area for reaction. sci-hub.se The mixture often undergoes a pre-sintering step at a lower temperature (e.g., 300°C) to decompose carbonates and remove volatile components like H₂O and CO₂. sci-hub.se Following this, the material is sintered at a much higher temperature, typically ranging from 880°C to 1200°C, for several hours in a furnace. sci-hub.serroij.com Multiple grinding and firing cycles may be necessary to achieve a single-phase, homogeneous final product.
This method has been successfully employed to synthesize various samarium-doped crystalline phosphates. For example, CaZr(PO₄)₂:Sm³⁺ phosphors were prepared via a solid-state reaction, resulting in an orthorhombic crystal structure. researchgate.net In another study, a series of CsNa₂Gd₂₍₁₋ₓ₎Sm₂ₓ(BO₃)(PO₄)₂ phosphors were synthesized by heating the precursors to 950°C to form a pure solid solution phase. iucr.org Similarly, Sr₂CeO₄ doped with Sm³⁺ was synthesized by heating at 1200°C for 4 hours, yielding an orthorhombic structure. rroij.com
Table 2: Examples of High-Temperature Solid-State Reaction Parameters
| Target Compound | Precursors | Sintering Temperature & Time | Resulting Phase/Structure | Reference |
|---|---|---|---|---|
| CaZr(PO₄)₂:Sm³⁺ | Not specified | Not specified | Orthorhombic | researchgate.net |
| CsNa₂Gd₂₍₁₋ₓ₎Sm₂ₓ(BO₃)(PO₄)₂ | Cs₂CO₃, NaF, Gd₂O₃, Sm₂O₃, H₃BO₃, NH₄H₂PO₄ | 950°C for 20 h | Orthorhombic | iucr.org |
| Sr₂CeO₄:Sm³⁺ | Not specified | 1200°C for 4 h | Orthorhombic | rroij.com |
| Ba₃Bi(PO₄)₃:Sm³⁺ | BaCO₃, Bi₂O₃, NH₄H₂PO₄, Sm₂O₃ | Pre-sintered at 300°C for 2 h; Sintered at 880°C for 5 h | Eulytite-type cubic | sci-hub.se |
High-Temperature Solution Growth of this compound Single Crystals
High-temperature solution growth, often referred to as the flux method, is a technique used to grow high-quality single crystals of materials that may decompose before melting or have very high melting points. scribd.com The method involves dissolving the constituent components of the desired crystal in a suitable molten salt, or "flux," at a high temperature. rsc.org The flux acts as a solvent, allowing the material to crystallize at a temperature significantly below its melting point. The single crystals are then formed by slowly cooling the saturated solution, which causes the solute to precipitate out of the solution in a controlled manner. mdpi.com
The process starts with mixing the raw materials (e.g., Sm₂O₃, NH₄H₂PO₄) with the flux components (e.g., Cs₂O, Na₂O, K₂CO₃, MoO₃). iucr.orgiucr.org The mixture is placed in a platinum crucible and heated to a temperature high enough to melt the flux and dissolve the reactants completely, for instance, up to 1223 K (950°C). iucr.org After a soaking period to ensure homogeneity, the furnace is cooled down very slowly, often at a rate of a few degrees per hour, to allow for the nucleation and growth of large, high-quality single crystals. iucr.org Once cooled to room temperature, the solidified flux is dissolved away, typically with hot water or a dilute acid, to isolate the grown crystals. iucr.org
This technique has been utilized to produce single crystals of complex this compound compounds. For example, single crystals of K₂Sm(MoO₄)(PO₄) were obtained from a reaction mixture of K₂CO₃, Sm₂O₃, MoO₃, and NH₄H₂PO₄, which was heated to 1223 K and then slowly cooled. iucr.org Another example is the synthesis of CsNa₂Sm₂(BO₃)(PO₄)₂, which was prepared using a molten salt method with a Cs₂O–Na₂O–NaF–B₂O₃–P₂O₅ flux at 950°C. iucr.org More recently, a molten salt method was used to grow K₃Sm(PO₄)₂ single crystals, which served as a precursor for creating porous single-crystalline SmPO₄ monoliths. mdpi.com
Table 3: Examples of High-Temperature Solution Growth Parameters
| Target Crystal | Reactants & Flux | Growth Temperature Profile | Resulting Crystal | Reference |
|---|---|---|---|---|
| K₂Sm(MoO₄)(PO₄) | K₂CO₃, Sm₂O₃, MoO₃, NH₄H₂PO₄ | Heated to 1223 K for 48 h, then cooled from 1173 K at 4 K/h | Prism-shaped colorless crystals | iucr.org |
| CsNa₂Sm₂(BO₃)(PO₄)₂ | Cs₂CO₃, NaF, Sm₂O₃, H₃BO₃, NH₄H₂PO₄ | Annealed at 950°C for 20 h | Single crystal | iucr.org |
| K₃Sm(PO₄)₂ | Not specified | Not specified | Single crystal monolith | mdpi.com |
Solution-Based and Wet Chemical Synthesis Approaches
Solution-based and wet chemical methods offer significant advantages for synthesizing this compound materials, particularly nanostructures. These low-temperature techniques provide excellent control over particle size, morphology, and composition by manipulating reaction parameters in a liquid medium.
Hydrothermal and Solvothermal Synthesis of this compound Nanostructures
Hydrothermal and solvothermal syntheses are methods for crystallizing substances from high-temperature aqueous solutions (hydrothermal) or organic solvents (solvothermal) at high vapor pressures. tandfonline.com The reactions are carried out in a sealed, pressure-resistant vessel called an autoclave. The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of crystalline products, often with unique morphologies and properties that are not accessible via other routes. jsynthchem.com
In a typical hydrothermal synthesis, aqueous solutions of precursors are mixed and sealed in a Teflon-lined autoclave. For example, in the synthesis of samarium-doped hydroxyapatite (B223615) nanoparticles [Ca₁₀₋ₓSmₓ(PO₄)₆(OH)₂], solutions of (NH₄)₂HPO₄, CaCl₂, and Sm(NO₃)₃·6H₂O were mixed, the pH was adjusted to 10, and the resulting solution was heated in a reactor at 125°C for 24 hours. acs.org This process yielded rod-shaped nanoparticles with an average length of 100 nm. acs.org The synthesis of Sm-doped CeO₂ nanoparticles has also been reported via a hydrothermal route at 180°C for 15 hours. researchgate.net The key advantages of this method include the ability to produce highly crystalline nanoparticles at relatively low temperatures and to control particle morphology by adjusting parameters like pH, temperature, reaction time, and the use of surfactants.
Table 4: Examples of Hydrothermal Synthesis Parameters
| Target Material | Precursors | Reaction Conditions | Resulting Nanostructure | Reference |
|---|---|---|---|---|
| Ca₁₀₋ₓSmₓ(PO₄)₆(OH)₂ | (NH₄)₂HPO₄, CaCl₂, Sm(NO₃)₃·6H₂O, NH₄OH | 125°C for 24 h | Rod-shaped nanoparticles (~100 nm length) | acs.org |
| Sm-doped CeO₂ | Trisodium phosphate solution, Samarium precursor | 180°C for 15 h | Cubic and octahedral nanoparticles (43-58 nm) | researchgate.net |
Co-precipitation Routes for this compound Material Preparation
Co-precipitation is a widely used wet-chemical technique for synthesizing multicomponent materials and doped nanoparticles from a solution. science.gov The method involves dissolving precursor salts in a solvent and then inducing the simultaneous precipitation of multiple components by adding a precipitating agent or changing the solution conditions, such as pH or temperature. jwent.net This approach is valued for its simplicity, low cost, and ability to produce homogeneous, nano-sized particles at room temperature or slightly elevated temperatures. jsynthchem.com
The key to successful co-precipitation is maintaining uniform conditions throughout the solution to ensure that all components precipitate at the same rate, leading to a chemically homogeneous product. For instance, LaPO₄ nanowires doped with samarium were prepared by a co-precipitation technique where the resulting precipitate was stirred for 3 hours at room temperature. researchgate.net A rhabdophane-type precursor to SmPO₄ ceramics was synthesized by mixing an aqueous samarium nitrate (B79036) solution with phosphoric acid and then adjusting the pH to approximately 10 by adding NH₄OH to achieve quantitative precipitation. mdpi.com
A more refined "two-step precipitation" method has been developed for the selective recovery of this compound from mixed transition metal solutions. nih.gov In the first step, the pH is adjusted with sodium hydroxide (B78521) to precipitate and remove other metal hydroxides (e.g., cobalt, iron, copper), leaving samarium in the solution. In the second step, phosphoric acid is added, and the pH is adjusted again to selectively precipitate this compound. nih.gov This highlights the critical role of pH control in co-precipitation for achieving phase purity and selectivity.
Table 5: Examples of Co-precipitation Synthesis Parameters
| Target Material | Precursors & Precipitant/Solvent | Key Process Steps | Resulting Material | Reference |
|---|---|---|---|---|
| LaPO₄:Sm³⁺ | La(NO₃)₃, Sm(NO₃)₃, NH₄H₂PO₄ | Stirring for 3 h at room temperature | Nanowires | researchgate.net |
| Sm-doped fluorapatites (Sm-FAp) | Na₃PO₄·12H₂O, NaF, Samarium precursor, Amino acids | Stirring until a clear solution, followed by precipitation | Nanostructured particles | nih.gov |
| SmPO₄·nH₂O (precursor) | Sm(NO₃)₃, Phosphoric acid, NH₄OH | pH adjusted to ~10 to induce precipitation | Rhabdophane-type precursor | mdpi.com |
| SmPO₄ | Sm³⁺ solution, Phosphoric acid, NaOH | Two-step pH adjustment to first remove impurities, then precipitate SmPO₄ | This compound precipitate | nih.gov |
Silica (B1680970) Gel Technique for Samarium Doped Phosphate Crystal Growth
The silica gel technique is a room-temperature solution growth method utilized for synthesizing single crystals of samarium-doped phosphate compounds. This method allows for the controlled growth of high-quality single crystals by managing various kinetic parameters.
The process involves creating a silica gel matrix which serves as a medium for the diffusion of reactant solutions. For instance, in the synthesis of samarium-doped calcium hydrogen phosphate (Sm:CHPD), a U-tube setup can be employed where the silica gel separates solutions of calcium chloride and sodium carbonate. semineral.es The growth of crystals within the gel is influenced by several factors:
pH of the Gel: The pH of the silica gel medium is a critical parameter that affects the growth kinetics and the quality of the resulting crystals. tuni.firesearchgate.net
Dopant Concentration: The concentration of the samarium dopant in the reactant solution directly influences its incorporation into the crystal lattice of the host phosphate material. tuni.firesearchgate.net
Gel Ageing: The aging process of the silica gel before the introduction of reactants plays a role in the subsequent crystal growth. tuni.firesearchgate.net
Reactant Concentration: The concentration of the upper reactant solution affects the diffusion gradient and, consequently, the rate of crystal formation. tuni.firesearchgate.net
In a typical experiment, the formation of Liesegang rings—periodic precipitation bands—is observed, which promotes excellent crystal growth. researchgate.net Over time, single crystals of appreciable size can be harvested by carefully removing the surrounding gel. researchgate.net X-ray diffraction analysis can then be used to confirm the crystal structure, such as the monoclinic system for samarium-doped calcium hydrogen phosphate. tuni.firesearchgate.net The incorporation of the samarium ion into the host lattice can be confirmed by an increase in the density of the doped crystal compared to the pure material. tuni.firesearchgate.net
| Parameter | Influence on Crystal Growth |
| pH | Affects growth kinetics and crystal quality. tuni.firesearchgate.net |
| Dopant Concentration | Controls the level of samarium incorporation. tuni.firesearchgate.net |
| Gel Ageing | Influences the conditions for crystal nucleation and growth. tuni.firesearchgate.net |
| Reactant Concentration | Determines the rate of diffusion and crystal formation. tuni.firesearchgate.net |
Advanced and Novel Synthesis Methods
Recent advancements in materials science have led to the development of novel methods for synthesizing this compound materials with tailored properties. These methods offer greater control over the material's morphology and composition, and some are designed to be more environmentally friendly.
Template-Assisted Synthesis for Controlled Morphologies
Template-assisted synthesis is a versatile bottom-up approach for creating nanostructured materials with controlled size, shape, and structure. nih.govinnovareacademics.in This technique utilizes a pre-existing template with a defined morphology to direct the formation of the desired material. The process generally involves the synthesis of the target material around or within the template, followed by the removal of the template. innovareacademics.in Templates can be broadly categorized as "hard" or "soft." nih.gov
Hard Templates: These are typically solid inorganic materials, with silica being a prominent example. nih.gov
Soft Templates: These are often organic-based, such as surfactants, block copolymers, or other flexible organic molecules. nih.gov
While specific research on template-assisted synthesis of pure this compound is emerging, the principles are widely applied to related materials. For instance, amino acids have been successfully used as crystal growth modifiers or "soft templates" to control the morphology of samarium-doped fluorapatites. nih.gov The use of different amino acids, such as glutamic acid, can lead to distinct morphologies like flower bud-like shapes. nih.gov This approach highlights the potential for using organic molecules to direct the assembly of this compound nanostructures. The general methodology of template-assisted synthesis provides a promising route for fabricating this compound with specific morphologies for various applications. nih.gov
Green Chemistry Approaches in this compound Material Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. nih.gov These principles focus on aspects such as waste prevention, energy efficiency, use of renewable feedstocks, and designing safer chemicals. rsc.org
In the context of phosphate materials, green approaches include using natural precursors, such as extracting calcium phosphate from fish bone waste via methods like alkali treatment. cas.cz For lanthanide phosphates, simple, fast, and scalable synthesis routes that avoid complex procedures or hazardous reagents are being developed. core.ac.uk An example is the synthesis of terbium-doped cerium phosphate nanowires where morphology is controlled simply by adjusting fundamental synthesis conditions rather than using templates or capping agents. core.ac.uk
For samarium-based materials, there is a recognized need for simple, cost-effective, and environmentally friendly synthetic methods. researchgate.net Green chemistry approaches applicable to this compound synthesis could include:
Solvent-free synthesis: Conducting reactions without a solvent to reduce waste. rsc.org
Microwave-assisted synthesis: Using microwave energy to accelerate reactions and improve energy efficiency. nih.govrsc.org
Ultrasound-assisted processes: Employing sonic waves to drive reactions. nih.govrsc.org
Biosynthesis: Utilizing biological systems like bacteria, fungi, or plant extracts. nih.gov
Use of non-hazardous solvents: Replacing traditional toxic solvents with greener alternatives like water or ionic liquids. rsc.org
These methods align with the core tenets of green chemistry and offer pathways to more sustainable production of this compound materials. nih.gov
Thin Film Deposition Techniques for this compound
The fabrication of this compound thin films is crucial for its application in various electronic and optical devices. Several thin film deposition techniques can be employed for this purpose.
Physical Vapor Deposition (PVD) Techniques:
Sputtering: This technique involves bombarding a target material (a samarium phosphide (B1233454) sputtering target, for example) with energetic ions, which causes atoms from the target to be ejected and deposited onto a substrate. americanelements.com Sputtering can be performed using direct-current (DC) or radio-frequency (RF) power sources and is suitable for creating high-purity thin films for semiconductor and optical applications. americanelements.comresearchgate.net
Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to vaporize a target material within a vacuum chamber, creating a plasma plume that deposits as a thin film on a substrate. mdpi.com This method is advantageous for depositing complex oxides and doped materials, such as samarium-doped bioglass, and can be adapted for this compound deposition. mdpi.com
Chemical Vapor Deposition (CVD) Techniques:
Metal-Organic Chemical Vapor Deposition (MOCVD): This method involves the decomposition of metal-organic precursors on a heated substrate to form a thin film. It is a known technique for depositing samarium oxide films and could be applied to this compound with appropriate precursors. researchgate.net
Solution-Based Techniques:
Spin Coating: This method involves dispensing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film. It has been used for depositing samarin-doped bioglass thin films. mdpi.com
Molecular Plating (Electrodeposition): This technique uses an electric current to deposit a thin film of a material from a solution onto a conductive substrate. Samarium thin films have been created from solutions of samarium chloride in N,N-dimethylformamide. osti.gov
| Deposition Technique | Description |
| Sputtering | Atoms are ejected from a target by ion bombardment and deposited on a substrate. americanelements.com |
| Pulsed Laser Deposition (PLD) | A laser vaporizes a target, and the resulting plasma deposits as a thin film. mdpi.com |
| MOCVD | Chemical decomposition of metal-organic precursors on a heated substrate. researchgate.net |
| Spin Coating | A solution is spread on a spinning substrate, and the solvent evaporates. mdpi.com |
| Molecular Plating | An electric current is used to deposit a film from a solution. osti.gov |
Crystallography and Structural Elucidation of Samarium Phosphate Systems
Crystal Structure Determination of Crystalline Samarium Phosphates
Samarium phosphate (B84403) primarily crystallizes in a monoclinic system, a finding consistently supported by X-ray diffraction studies. wikipedia.orgosti.govmaterialsproject.org The specific arrangement of atoms within this system is described by its space group, which defines the symmetry elements of the crystal.
Anhydrous samarium(III) phosphate (SmPO₄) typically adopts a monoclinic crystal structure. wikipedia.org The most commonly reported space group for this compound is P2₁/n. wikipedia.org This space group is a member of the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle. wikipedia.orgwikipedia.org The hydrated form, rhabdophane (B76276) (SmPO₄·0.667H₂O), has also been shown to crystallize in a monoclinic system, but with the space group C2. acs.org Anhydrous SmPO₄ can also be stabilized in the C2 space group after the dehydration of its hydrated form. acs.org Another monoclinic space group reported for SmPO₄ is P2₁/c. osti.govmaterialsproject.org
The lattice parameters, which define the size and shape of the unit cell, have been determined for these structures. For the P2₁/n space group, the lattice parameters are approximately a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, and β = 103.92°. wikipedia.org For the rhabdophane form with space group C2, the parameters are significantly larger due to the inclusion of water molecules: a = 28.0903 Å, b = 6.9466 Å, c = 12.0304 Å, and β = 115.23°. acs.org
| Compound | Crystal System | Space Group | Lattice Parameters | Reference |
|---|---|---|---|---|
| Anhydrous SmPO₄ | Monoclinic | P2₁/n | a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, β = 103.92° | wikipedia.org |
| Hydrated SmPO₄ (Rhabdophane) | Monoclinic | C2 | a = 28.0903 Å, b = 6.9466 Å, c = 12.0304 Å, β = 115.23° | acs.org |
| Anhydrous SmPO₄ (from dehydration) | Monoclinic | C2 | a = 12.14426 Å, b = 7.01776 Å, c = 6.34755 Å, β = 90.02° | acs.org |
| Anhydrous SmPO₄ | Monoclinic | P2₁/c | a = 6.965 Å, b = 6.402 Å, c = 8.116 Å | materialsproject.org |
The crystal structure of this compound is built from interconnected polyhedra. The samarium ions (Sm³⁺) are typically coordinated by seven or eight oxygen atoms, forming SmO₇ or SmO₈ polyhedra. sci-hub.senih.gov In some complex structures, the coordination number can be as high as nine, ten, or even eleven. researchgate.net These samarium-oxygen polyhedra are linked together with phosphate (PO₄) tetrahedra to form a three-dimensional network. acs.orgnih.gov
The introduction of foreign ions, known as doping, into the this compound crystal lattice can significantly alter its structural parameters. The effect of the dopant depends on its ionic radius and charge relative to the ion it is replacing.
For example, when samarium (Sm³⁺) is doped into a hydroxyapatite (B223615) (HAp) lattice to replace calcium (Ca²⁺) ions, a contraction of the crystal lattice is observed. acs.org This is because the ionic radius of Sm³⁺ is smaller than that of Ca²⁺. acs.org The substitution leads to a decrease in the lattice parameters and the unit cell volume. mdpi.com Conversely, when larger ions are introduced, the lattice parameters are expected to increase. whiterose.ac.uk Doping can also lead to a decrease in crystallinity and a broadening of diffraction peaks. mdpi.com
The table below summarizes the effect of different dopants on the lattice parameters of various phosphate-based host materials.
| Host Material | Dopant | Substituted Ion | Effect on Lattice Parameters | Reference |
|---|---|---|---|---|
| Hydroxyapatite (HAp) | Samarium (Sm³⁺) | Calcium (Ca²⁺) | Decrease | acs.orgmdpi.com |
| Lead Sodium Phosphate Chloride | Lanthanum (La³⁺) | Lead (Pb²⁺) | Decrease | ajchem-a.com |
| Fluorapatite (B74983) | Cerium (Ce³⁺), Samarium (Sm³⁺), Holmium (Ho³⁺) | Calcium (Ca²⁺) | Increase | whiterose.ac.uk |
Polyhedral Coordination and Network Formation (e.g., SmO7, SmO8, PO4 polyhedra)
Structural Characterization Techniques
A variety of analytical techniques are employed to elucidate the crystal structure, morphology, and nanostructural features of this compound and related materials.
X-ray diffraction (XRD) is a primary and indispensable tool for the structural characterization of crystalline materials like this compound. rms-foundation.ch By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can identify the crystalline phases present. acs.org This is typically done by comparing the experimental pattern to reference patterns from databases such as the Powder Diffraction File (PDF). researchgate.net
The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharp, intense peaks are indicative of a highly crystalline structure. researchgate.net Conversely, broad peaks can suggest the presence of nanocrystalline or amorphous material. acs.org XRD is also used to determine lattice parameters and can reveal shifts in peak positions that occur due to doping or strain in the crystal lattice. acs.orgmdpi.comajchem-a.com This technique has been widely used to confirm the monoclinic structure of SmPO₄ and to study the effects of various dopants on its crystal structure. acs.orgmdpi.comwhiterose.ac.ukresearchgate.net
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and nanostructure of materials. SEM provides high-resolution images of the surface of a sample, revealing information about particle size, shape, and aggregation. sci-hub.sebas.bgresearchgate.net For instance, SEM analysis of samarium-doped bismuth phosphate has shown spherical particles with some agglomeration. sci-hub.se
TEM, on the other hand, allows for the imaging of the internal structure of a material at the nanoscale. It can be used to determine the size and shape of individual nanoparticles and to observe their crystal lattice. acs.orgresearchgate.net For example, TEM studies of samarium-doped hydroxyapatite have shown rod-shaped nanoparticles that change to spherical particles upon heat treatment. acs.org When combined with Energy-Dispersive X-ray Spectroscopy (EDS), electron microscopy can also provide information about the elemental composition and distribution within the sample. sci-hub.setandfonline.com
Vibrational Spectroscopy for Structural Probing
Vibrational spectroscopy is a powerful non-destructive technique used to obtain information about the local structure and bonding within a material. numberanalytics.com By analyzing the interaction of infrared radiation or inelastically scattered light with a sample, the characteristic vibrational modes of the constituent chemical bonds and functional groups can be identified. numberanalytics.com In the context of this compound (SmPO₄), Fourier Transform Infrared (FTIR) and Raman spectroscopy are instrumental in elucidating the structure of the phosphate network and the coordination environment of the samarium ions.
Fourier Transform Infrared (FTIR) Spectroscopy of Phosphate Network Vibrations
FTIR spectroscopy probes the vibrational modes of molecules that induce a change in the dipole moment. In this compound and related phosphate materials, the spectra are dominated by the internal vibrations of the PO₄³⁻ tetrahedral units. researchgate.netajchem-a.com These vibrations are categorized into four fundamental modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). researchgate.net
In crystalline this compound with a monazite-type structure, the site symmetry of the phosphate ion is lowered from tetrahedral (Td), which lifts the degeneracy of some vibrational modes and can render IR-inactive modes active. hzdr.depocketdentistry.com
Key vibrational bands observed in the FTIR spectra of this compound and similar phosphate systems are assigned as follows:
Asymmetric Stretching (ν₃) of PO₄³⁻: A broad and intense band is typically observed in the region of 1003–1104 cm⁻¹. This band is characteristic of the asymmetric stretching vibrations of the P-O bonds within the phosphate tetrahedra. hzdr.de
Symmetric Stretching (ν₁) of PO₄³⁻: A sharper and less intense band appears around 962–966 cm⁻¹. This mode, which is technically IR-inactive in a perfect tetrahedron, becomes active due to the distortion of the PO₄ unit in the crystal lattice. hzdr.de
Asymmetric Bending (ν₄) of PO₄³⁻: These bending modes are found in the 631–540 cm⁻¹ range. hzdr.de The splitting of this mode into multiple components is a direct consequence of the reduced symmetry of the phosphate group in the crystal structure. hzdr.de
Symmetric Bending (ν₂) of PO₄³⁻: The symmetric bending mode is expected around 490 cm⁻¹, often appearing as a shoulder on the more intense ν₄ band, making its precise identification challenging. hzdr.de
P(Sm)–O Vibrations: In some samarium-doped phosphate materials, a band around 488 cm⁻¹ has been attributed to the vibrations of the P(Sm)–O bonds. semanticscholar.org
In samarium-doped phosphate glasses, the FTIR spectra reveal information about the glass network structure. capes.gov.brunl.pt The presence of bands related to P–O–P symmetric and asymmetric stretching modes, as well as vibrations of different phosphate structural units (Qⁿ, where n is the number of bridging oxygen atoms), provides insight into the degree of polymerization of the phosphate network. capes.gov.brunl.ptresearchgate.net For instance, bands corresponding to orthophosphate (Q⁰), pyrophosphate (Q¹), and metaphosphate (Q²) units can often be distinguished. unavarra.es
Table 1: Typical FTIR Vibrational Bands in this compound and Related Phosphate Materials
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| 1003–1104 | Asymmetric P-O stretching | ν₃ (PO₄³⁻) | hzdr.de |
| 962–966 | Symmetric P-O stretching | ν₁ (PO₄³⁻) | hzdr.de |
| 631–540 | Asymmetric O-P-O bending | ν₄ (PO₄³⁻) | hzdr.de |
| ~490 | Symmetric O-P-O bending | ν₂ (PO₄³⁻) | hzdr.de |
| ~488 | P(Sm)–O vibration | - | semanticscholar.org |
Raman Spectroscopy for Lattice and Local Vibrational Modes
Raman spectroscopy is complementary to FTIR and provides information on vibrational modes that involve a change in the polarizability of the molecule. spectroscopyonline.com It is particularly sensitive to the vibrations of the crystal lattice (phonons) and the local environment of the constituent ions. spectroscopyonline.compku.edu.cn For crystalline materials like this compound, Raman spectra consist of sharp lines corresponding to specific phonon modes, whereas in amorphous or glassy materials, the spectra show broad bands that reflect the density of vibrational states. spectroscopyonline.comsemanticscholar.org
In the monazite (B576339) structure of SmPO₄, factor group analysis predicts 36 Raman-active modes, though not all are always experimentally resolved. hzdr.degeoscienceworld.org The spectra can be divided into internal and external modes.
Internal Modes: These correspond to the fundamental vibrations of the PO₄³⁻ tetrahedra, similar to those observed in FTIR. pocketdentistry.com
The symmetric stretching (ν₁) mode is typically the most intense peak in the Raman spectrum, appearing around 950–990 cm⁻¹. hzdr.deresearchgate.net
The asymmetric stretching (ν₃) modes are found in the 1000–1175 cm⁻¹ region. researchgate.net
The bending modes, ν₂ and ν₄, appear at lower frequencies, generally between 400 cm⁻¹ and 640 cm⁻¹. researchgate.net
External (Lattice) Modes: These vibrations, occurring at lower frequencies (typically below 300 cm⁻¹), involve the motion of the Sm³⁺ cations and the rigid PO₄³⁻ units as a whole. researchgate.netbas.bg These modes include translational and librational (rotational) motions of the phosphate groups and are highly sensitive to the crystal structure and the nature of the cation. pocketdentistry.combas.bg
In this compound glasses, low-frequency Raman scattering (the "Boson peak") is a characteristic feature of disordered systems and is related to the structural correlation length of the glass network. aps.org Studies on this compound glasses have shown that the intensity of the low-frequency excess scattering decreases with increasing samarium oxide content, suggesting a modification of the medium-range order in the glass. aps.org
Table 2: Raman Vibrational Modes in this compound Systems
| Wavenumber Range (cm⁻¹) | Assignment | Type of Mode | Reference |
| 1000–1175 | Asymmetric P-O stretching (ν₃) | Internal | researchgate.net |
| 950–990 | Symmetric P-O stretching (ν₁) | Internal | hzdr.deresearchgate.net |
| 400–640 | O-P-O bending (ν₂, ν₄) | Internal | researchgate.net |
| < 300 | Translational and librational modes | External (Lattice) | researchgate.netbas.bg |
Thermal Analysis (DTA, DSC) for Phase Transitions and Structural Stability
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal behavior of materials as a function of temperature. betterceramic.comlibretexts.org DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. libretexts.orgnih.gov Both techniques can detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, melting, and decomposition. betterceramic.comtainstruments.com
For this compound systems, DTA and DSC are employed to determine their thermal stability, identify phase transition temperatures, and investigate crystallization kinetics in glassy phases. researchgate.netunl.pt
In studies of samarium-doped phosphate glasses, DTA and DSC curves typically show an endothermic event corresponding to the glass transition temperature (Tg), which marks the transition from a rigid glass to a supercooled liquid. researchgate.netunl.pt At higher temperatures, one or more exothermic peaks (Tp) may appear, indicating the crystallization of the glass into one or more crystalline phases. unl.pt The thermal stability of the glass can be assessed by the difference between the onset of crystallization (Ti) and the glass transition temperature (Tg). A larger difference (ΔT = Ti - Tg) generally indicates a higher resistance to crystallization and thus better thermal stability. unl.pt
For crystalline this compound, these techniques can be used to investigate polymorphic phase transitions. For example, some rare-earth phosphates exhibit a monoclinic (monazite) to tetragonal (scheelite) phase transition at high temperatures. DTA/DSC can precisely measure the temperature and enthalpy change associated with such transformations, providing crucial data on the structural stability of the material at elevated temperatures. bas.bg In some doped apatite structures containing samarium, DSC and thermogravimetric analysis (TGA) have been used to examine decomposition properties, which can be influenced by the presence of samarium ions in multiple oxidation states (Sm³⁺, Sm²⁺). whiterose.ac.uk
Table 3: Thermal Properties of a Representative Samarium-Doped Zinc Phosphate Glass-Ceramic
| Property | Value |
| Glass Transition Temperature (Tg) | > 300°C |
| Thermal Stability | Stable over a broad temperature interval |
| Data derived from studies on ySm₂O₃–(72−y)ZnO–28P₂O₅ systems. researchgate.net |
Spectroscopic Characterization and Electronic Transitions in Samarium Phosphate Materials
Absorption Spectroscopy and Electronic Energy Levels
The absorption of light by samarium phosphate (B84403) materials provides critical insights into the electronic structure of the embedded Sm³⁺ ions.
UV-Vis-NIR Absorption Spectra and f-f Electronic Transitions of Sm³⁺ Ions
The absorption spectra of samarium-doped phosphate glasses, recorded across the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, reveal multiple bands corresponding to the intrinsic f-f electronic transitions of the Sm³⁺ ion. scirp.orgthaiscience.infoekb.eg These transitions originate from the ⁶H₅/₂ ground state to various excited energy levels. researchgate.netnpru.ac.th In a typical spectrum, numerous absorption peaks can be identified, each corresponding to a specific transition to an excited state. researchgate.net
Studies on various samarium-doped phosphate glass compositions, such as those based on P₂O₅-PbO-ZnO and P₂O₅-Na₂O-ZnO, consistently show a series of absorption bands. researchgate.netresearchgate.net For instance, in lead zinc phosphate glasses, seven absorption peaks are observed, while in alkali metals aluminium barium phosphate glasses, nine peaks are identified. researchgate.netnpru.ac.th These peaks are attributed to transitions from the ⁶H₅/₂ ground state to higher energy levels. researchgate.netnpru.ac.th The intensity of these absorption bands generally increases with the concentration of Sm₂O₃. thaiscience.info
A notable characteristic of the Sm³⁺ absorption spectrum is the presence of a particularly intense absorption band around 402 nm, which corresponds to the ⁶H₅/₂ → ⁶P₃/₂ transition. thaiscience.info This high intensity makes it a suitable wavelength for exciting the material to study its emission properties. thaiscience.info The absorption bands are often inhomogeneously broadened, a common feature for ions in an amorphous glass matrix. researchgate.net
The specific energy levels and their corresponding transitions observed in the absorption spectra are detailed in the table below.
| Transition from ⁶H₅/₂ to | Wavelength Range (nm) | Region |
| ⁶P₃/₂ | ~402 | Vis |
| ⁴I₉/₂ | ~470 | Vis |
| ⁶F₁₁/₂ | ~948 | NIR |
| ⁶F₉/₂ | ~1086 | NIR |
| ⁶F₇/₂ | ~1239 | NIR |
| ⁶F₅/₂ | ~1387 | NIR |
| ⁶F₃/₂ | ~1494 | NIR |
| ⁶H₁₅/₂ | ~1523-1597 | NIR |
| ⁴D₃/₂ | ~360 | UV-Vis |
| ⁶P₇/₂ | ~375 | UV-Vis |
Table 1: Summary of f-f electronic transitions of Sm³⁺ ions observed in the absorption spectra of phosphate glasses. thaiscience.inforesearchgate.netmdpi.com
Judd-Ofelt Analysis and Intensity Parameters (Ω₂, Ω₄, Ω₆)
The Judd-Ofelt theory is a powerful tool used to analyze the intensities of the observed f-f transitions in the absorption spectra of rare-earth ions. researchgate.netunicamp.br This analysis yields three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which provide valuable information about the local environment and bonding characteristics of the Sm³⁺ ions within the phosphate glass host. thaiscience.inforesearchgate.net
The Ω₂ parameter is particularly sensitive to the asymmetry of the local crystal field around the Sm³⁺ ion and the covalency of the Sm-O bond. researchgate.net A higher Ω₂ value suggests a more asymmetric environment for the Sm³⁺ ions. researchgate.net The Ω₄ and Ω₆ parameters are related to the bulk properties of the glass, such as viscosity and the vibronic transitions of the rare-earth ions. researchgate.net
The Judd-Ofelt parameters are derived by fitting the experimentally measured oscillator strengths of the absorption bands to the theoretical expressions of the Judd-Ofelt theory. unicamp.br These parameters can then be used to calculate various radiative properties, including transition probabilities, radiative lifetimes, and branching ratios for the excited states of the Sm³⁺ ion. researchgate.netresearchgate.netaip.org
The trend of the Judd-Ofelt parameters can vary depending on the specific glass composition. For example, in some samarium-doped alkali borate (B1201080) and potassium titanium phosphate glasses, the trend is found to be Ω₂ > Ω₆ > Ω₄. aip.org In other phosphate glasses, different trends such as Ω₂ > Ω₄ > Ω₆ have been observed. researchgate.net The relative magnitudes of these parameters provide insight into the potential for laser action at different emission wavelengths. researchgate.net
Luminescence Properties and Mechanisms
The luminescence of samarium phosphate materials, particularly their photoluminescence, reveals the pathways of energy relaxation and emission, which are fundamental to their applications in optical devices.
Photoluminescence (PL) Emission Spectra and Band Assignments (e.g., ⁴G₅/₂ → ⁶H₋)
Upon excitation, typically at a wavelength around 401-403 nm corresponding to the ⁶H₅/₂ → ⁶P₃/₂ or ⁶H₅/₂ → ⁴F₇/₂ absorption, samarium-doped phosphate materials exhibit characteristic photoluminescence in the visible region, primarily in the orange-red part of the spectrum. scirp.orgthaiscience.infoconfer.cz The emission spectra are dominated by transitions originating from the ⁴G₅/₂ excited state to the lower-lying ⁶H₋ (J = 5/2, 7/2, 9/2, 11/2) multiplets. researchgate.netnpru.ac.thconfer.cz
The emission spectra typically show four prominent bands. thaiscience.inforesearchgate.net The most intense emission is often the ⁴G₅/₂ → ⁶H₇/₂ transition, which results in a strong orange emission. scirp.org The relative intensities of these emission bands can be influenced by the composition of the glass host. npru.ac.th
The specific wavelengths of these emission bands are consistent across various phosphate glass systems. The table below summarizes the typical emission bands and their corresponding transitions.
| Transition | Wavelength (nm) | Emission Color |
| ⁴G₅/₂ → ⁶H₅/₂ | ~560-565 | Yellow-Orange |
| ⁴G₅/₂ → ⁶H₇/₂ | ~596-601 | Orange |
| ⁴G₅/₂ → ⁶H₉/₂ | ~642-647 | Reddish-Orange |
| ⁴G₅/₂ → ⁶H₁₁/₂ | ~700-710 | Red |
Table 2: Prominent emission bands and their assignments in samarium-doped phosphate materials. thaiscience.inforesearchgate.netconfer.czcsic.esrsc.orgunl.pt
The strong luminescence intensity and high quantum efficiency associated with these transitions make samarium-doped materials suitable for applications in visible lasers and other photonic devices. confer.cz
Excitation Spectra and Non-Radiative Relaxation Processes
The photoluminescence excitation (PLE) spectrum is crucial for identifying the most efficient wavelengths for exciting the Sm³⁺ ions. By monitoring a strong emission wavelength (e.g., ~600 nm) while varying the excitation wavelength, a series of peaks are observed that correspond to the absorption transitions of the Sm³⁺ ion. scirp.orgnpru.ac.th The excitation spectra typically confirm that the transitions around 401-403 nm are among the most prominent for achieving strong luminescence. npru.ac.thscirp.org
After the initial excitation to higher energy levels, the Sm³⁺ ions undergo non-radiative relaxation to populate the ⁴G₅/₂ metastable state. scirp.org From this level, the radiative transitions responsible for the observed luminescence occur. However, non-radiative processes can also occur from the ⁴G₅/₂ level, which compete with the radiative decay and can lead to luminescence quenching. These non-radiative processes can include multiphonon relaxation and energy transfer between neighboring Sm³⁺ ions, especially at higher concentrations. csic.es The energy gap between the ⁴G₅/₂ level and the next lower level is large, which generally minimizes multiphonon relaxation and favors radiative emission. researchgate.net
Radiative Transitions and Lifetime Measurements
The lifetime of the ⁴G₅/₂ excited state is a critical parameter that influences the luminescence efficiency. csic.es Lifetime measurements are typically performed by monitoring the decay of the luminescence intensity over time after pulsed excitation. scirp.org In many samarium-doped phosphate glasses, the decay curves of the ⁴G₅/₂ level are found to be single exponential at low Sm³⁺ concentrations, indicating a uniform environment for the emitting ions.
The measured lifetime (τ_mea) can be compared to the radiative lifetime (τ_r) calculated using the Judd-Ofelt theory. researchgate.net The quantum efficiency (η) of the luminescence can then be estimated as η = τ_mea / τ_r. Any discrepancy between the measured and radiative lifetimes can be attributed to non-radiative decay processes.
The measured lifetimes for the ⁴G₅/₂ level in various phosphate glass systems are typically in the range of milliseconds. scirp.orgscirp.org For example, in co-doped phosphate zinc lithium glasses, lifetimes ranging from 1.23 ms (B15284909) to 1.37 ms have been reported. scirp.org In other systems, lifetimes around 2.0 ms have been observed. rsc.org At higher concentrations of Sm³⁺, the lifetime tends to decrease, and the decay may become non-exponential due to increased ion-ion interactions and cross-relaxation processes. csic.esresearchgate.net
The radiative transition probabilities (A_R) and branching ratios (β_R), calculated from the Judd-Ofelt parameters, provide further details on the relative strengths of the different emission channels from the ⁴G₅/₂ level. thaiscience.info
Concentration Quenching and Energy Transfer Phenomena
The luminescence intensity of samarium-doped materials is highly dependent on the concentration of the Sm³⁺ activator ions. While increasing the dopant concentration generally leads to stronger absorption and emission, an optimal concentration exists beyond which the luminescence intensity begins to decrease. This phenomenon, known as concentration quenching, is primarily caused by non-radiative energy transfer processes between adjacent Sm³⁺ ions.
The dominant interaction mechanism for energy transfer between Sm³⁺ ions in many phosphate-based hosts has been identified as electric multipole-multipole interaction, specifically dipole-dipole interaction. nih.govresearchgate.netosti.gov This is supported by analyses using Dexter's theory and the Inokuti-Hirayama model. nih.govresearchgate.net As the Sm³⁺ concentration surpasses the quenching threshold, the luminescence decay curves transition from a single exponential to a non-exponential behavior, which is a characteristic signature of energy transfer between the activator ions. nih.govresearchgate.net The critical distance for energy transfer (Rc), the distance at which the probability of energy transfer equals the probability of radiative decay, has been calculated for Sm³⁺ in various phosphate hosts and is typically found to be much larger than the critical distance for exchange interaction (around 5 Å), further confirming the multipolar interaction mechanism. optica.org
Table 1: Concentration Quenching Parameters in Various Samarium-Doped Phosphate Hosts
| Host Material | Optimal Sm³⁺ Concentration (mol%) | Quenching Mechanism | Interaction Type | Reference |
|---|---|---|---|---|
| GdPO₄ | 2.0 | Cross-relaxation | Multipole-Multipole | optica.org |
| LiBaPO₄ | Not specified, quenching observed | Not specified | Dipole-Dipole | researchgate.net |
| Lead-Potassium-Aluminum-Sodium Phosphate Glass | <1.0 | Cross-relaxation | Dipole-Dipole | osti.gov |
| Boro-phosphate Glass | Not specified, quenching observed | Cross-relaxation | Not specified | atomtrace.com |
| Alkali Borotellurite Glass | 0.75 | Cross-relaxation | Dipole-Dipole | researchgate.net |
| Ba₃Lu(PO₄)₃ | 5.0 | Non-radiative energy transfer | Electric Multipolar |
Luminescence Enhancement through Co-doping and Host Matrix Modification
To overcome concentration quenching and enhance the luminescent efficiency of this compound materials, several strategies are employed, most notably co-doping with sensitizer (B1316253) ions and modifying the host matrix composition.
Co-doping: This technique involves introducing a second type of ion (a sensitizer) into the host material, which absorbs energy efficiently and then transfers it to the Sm³⁺ ions (the activator). For this to be effective, there must be a significant spectral overlap between the emission band of the sensitizer and the absorption band of the Sm³⁺ activator. researchgate.netras.ru Bismuth (Bi³⁺) and Terbium (Tb³⁺) are common sensitizers used with Sm³⁺.
In (Bi³⁺/Sm³⁺) co-doped phosphate zinc lithium glasses, the broad emission from Bi³⁺ overlaps well with the excitation spectrum of Sm³⁺. researchgate.netoptica.org This facilitates an efficient energy transfer, leading to a considerable enhancement of the characteristic orange-red emission from Sm³⁺. researchgate.netras.ru The emission intensity of Sm³⁺ increases with Bi³⁺ concentration up to an optimal point (e.g., 1.0 mol%), after which quenching effects due to Bi³⁺-Bi³⁺ interactions may occur. researchgate.netoptica.org Similarly, energy transfer from Tb³⁺ to Sm³⁺ has been demonstrated in various phosphate glasses, where the emission from Tb³⁺ enhances the excitation of Sm³⁺, resulting in stronger reddish-orange luminescence. osti.govspringerprofessional.de
Host Matrix Modification: The local environment around the Sm³⁺ ion significantly influences its spectroscopic properties. Modifying the glass or crystal host composition can alter this environment, thereby enhancing luminescence. The introduction of different network modifiers, such as various metal oxides, can change the symmetry of the ligand field, the covalency of the Sm-O bond, and the phonon energy of the host.
For instance, in sodium barium metaphosphate glasses, substituting Sodium Oxide (Na₂O) with Barium Oxide (BaO) alters the local ligand field strength, which in turn influences the Sm³⁺ emission. researchgate.netresearchgate.net Studies on zinc phosphate glasses have shown that the addition of Zinc Oxide (ZnO) as a modifier enhances mechanical strength and chemical durability while also affecting the radiative properties of Sm³⁺. rsc.org The presence of ZnO can lead to higher emission cross-sections for key transitions like ⁴G₅/₂→⁶H₇/₂. rsc.org Similarly, modifying calcium-phospho-silicate glasses with different ratios of Calcium Oxide (CaO) and Magnesium Oxide (MgO) has been shown to tune the radiative properties, with a higher CaO content leading to a higher branching ratio for the primary orange-red emission.
Table 2: Luminescence Enhancement Strategies for Sm³⁺-Doped Phosphates
| Strategy | Host System | Details | Outcome | Reference |
|---|---|---|---|---|
| Co-doping | Phosphate Zinc Lithium Glass | Co-doping with Bi³⁺ (up to 1.0 mol%) | Significant enhancement of Sm³⁺ emission via Bi³⁺→Sm³⁺ energy transfer. | researchgate.netoptica.orgras.ru |
| Co-doping | Potassium-fluoro-phosphate Glass | Co-doping with Tb³⁺ | Enhanced reddish-orange emission from Sm³⁺ due to Tb³⁺→Sm³⁺ energy transfer. | osti.gov |
| Co-doping | Lithium Zinc Phosphate Glass | Co-doping with Tb³⁺ | Energy transfer from Tb³⁺ ((⁵D₄) to Sm³⁺ (⁴G₅/₂) confirmed, enhancing Sm³⁺ emission. | springerprofessional.de |
| Host Modification | Sodium Barium Metaphosphate Glass | Substitution of Na₂O with BaO | Moderation of the local ligand field strength, influencing Sm³⁺ emission. | researchgate.netresearchgate.net |
| Host Modification | Zinc Phosphate Glass | Addition of ZnO modifier | Improved emission cross-sections and chemical durability. | rsc.org |
| Host Modification | Calcium-phospho-silicate Glass | Varying CaO/MgO modifier ratio | Tuning of branching ratios and quantum efficiency. |
Advanced Spectroscopic Probes
Beyond standard photoluminescence spectroscopy, advanced techniques provide deeper insights into the elemental composition and local ionic environment of this compound materials.
Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Analysis
Laser-Induced Breakdown Spectroscopy (LIBS) is a powerful analytical technique for determining the elemental composition of materials in solid, liquid, or gaseous states. researchgate.net The technique involves focusing a high-energy pulsed laser onto the sample surface, which ablates a minute amount of material and generates a high-temperature plasma. osti.gov As the plasma cools, the excited atoms and ions within it relax to lower energy states, emitting light at characteristic wavelengths for each element. This emitted light is collected and analyzed by a spectrometer to identify the constituent elements.
LIBS is particularly advantageous for analyzing rare-earth-doped phosphate glasses and phosphors because it requires minimal sample preparation and allows for rapid, simultaneous multi-element analysis. researchgate.netmdpi.com Studies have successfully demonstrated the use of LIBS for the quantitative analysis of rare-earth elements, including samarium, in phosphate glass matrices. researchgate.net In such analyses, calibration curves are constructed by plotting the intensity of a specific Sm emission line against its known concentration in a series of standard samples. To improve accuracy and compensate for matrix effects or fluctuations in the laser pulse energy, an internal standardization method is often used. researchgate.net For samarium-doped phosphate glasses, an atomic emission line of phosphorus, a major component of the host matrix, can serve as the internal standard. researchgate.net The ratio of the Sm line intensity to the P line intensity is then used for calibration, yielding excellent linear regression and low limits of detection. optica.orgresearchgate.net
Table 3: Identified Atomic Emission Lines of Samarium in LIBS Analysis
| Element | Identified Emission Lines (nm) | Host Matrix | Reference |
|---|---|---|---|
| Samarium (Sm) | Phosphate Glass | researchgate.net | |
| Samarium (Sm) | Al₂O₃ Powder Matrix | optica.org | |
| Samarium (Sm) | Aluminum Oxide Ceramic | osti.gov |
Electron Paramagnetic Resonance (EPR) for Ion Environment Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It provides valuable information about the local structure, symmetry, and bonding environment of paramagnetic ions or defect centers within a material.
In the context of samarium-doped materials, the Sm³⁺ ion itself is often difficult to detect with EPR at room temperature. researchgate.netaip.org However, EPR is an indispensable tool for studying the effects of the dopant on the host matrix and for probing changes in the samarium ion's valence state. For instance, upon irradiation (e.g., with gamma rays), defect centers can be created in the phosphate glass network. These defects, such as phosphorus-oxygen hole centers (POHC), are paramagnetic and produce distinct EPR signals. aip.orgtuni.fi The intensity and characteristics of these signals can be correlated with the Sm³⁺ concentration, revealing how the dopant ions interact with the host matrix and influence defect formation.
Furthermore, EPR can confirm the reduction of Sm³⁺ to Sm²⁺, a process that can be induced by irradiation. aip.org While Sm³⁺ is often EPR-silent, the irradiation process may create paramagnetic centers whose presence and behavior are linked to the Sm³⁺ ↔ Sm²⁺ interconversion. By studying these EPR signals, researchers can gain insight into the local symmetry of the sites occupied by the samarium ions and the nature of the charge-trapping centers involved in the reduction process. aip.orgias.ac.in Therefore, while direct EPR of Sm³⁺ is challenging, the technique provides crucial indirect information about the ion's environment and interactions within the this compound host.
Advanced Material Applications of Samarium Phosphate Non Biological/non Medical
Luminescent Materials for Optical Technologies
Samarium phosphate (B84403) is integral to the development of various optical technologies, primarily owing to its luminescent capabilities. The trivalent samarium ion (Sm³⁺) exhibits strong luminescence in the orange-red region of the spectrum, making it a desirable component in phosphors, lasers, scintillators, and data storage devices. unimed.ac.id
Phosphors for Display and Lighting Applications (e.g., LEDs)
Samarium phosphate is utilized in the production of phosphors, which are essential for modern display and lighting technologies like light-emitting diodes (LEDs). chemimpex.com When doped into various host materials, samarium ions can efficiently convert near-ultraviolet (NUV) or blue light from an LED chip into visible orange-red light. researchgate.netresearchgate.net This property is crucial for developing warm white LEDs, which require a combination of blue, green, and red-emitting phosphors. rsc.org
The performance of samarium-based phosphors is notable for its high thermal stability. For instance, a single crystal of SmPO₄ demonstrates non-quenching photoluminescence at temperatures up to at least 865 K, a critical attribute for high-power LED applications where temperatures can rise significantly. researchgate.netrsc.org The orange-red emission of Sm³⁺-doped phosphors, typically with prominent peaks around 560, 600, and 650 nm, corresponds to the electronic transitions from the ⁴G₅/₂ excited state to the ⁶Hₙ/₂ (n=5, 7, 9) ground states. researchgate.net Researchers have explored various phosphate-based host materials for Sm³⁺ doping, such as those in the AᴵBᴵᴵPO₄ family (where Aᴵ is a monovalent cation and Bᴵᴵ is a divalent cation), to fine-tune the luminescent properties for specific applications. acs.org
Key Luminescent Properties of Samarium-Doped Phosphors:
| Property | Description | Significance |
| Emission Wavelength | Strong orange-red emission with peaks around 560, 600, and 650 nm. researchgate.net | Crucial for achieving warm white light in LEDs and for color displays. unimed.ac.id |
| Thermal Stability | Maintains high luminescence efficiency at elevated temperatures (e.g., up to 865 K for SmPO₄). researchgate.netrsc.org | Essential for the reliability and longevity of high-power LEDs. researchgate.net |
| Excitation Range | Can be efficiently excited by near-UV and blue light (around 400-450 nm). researchgate.netresearchgate.net | Compatible with standard InGaN-based blue LED chips. |
| Quantum Yield | The efficiency of converting absorbed photons into emitted photons. While specific values for pure SmPO₄ are not readily available, related samarium-doped phosphors can exhibit high quantum yields. researchgate.net | Determines the overall brightness and energy efficiency of the LED device. unimed.ac.id |
Laser Host Materials and Active Media Development
Phosphate glasses doped with samarium ions are promising materials for the development of visible lasers, particularly those emitting in the orange-red part of the spectrum. optica.orgresearchgate.net These glasses serve as excellent laser host materials due to their ability to dissolve high concentrations of rare-earth ions, good optical transparency, and high thermal stability. unimed.ac.idcambridge.org The strong emission cross-section and long fluorescence lifetime of Sm³⁺ in phosphate glass make it a potential candidate for an active laser medium. cambridge.org
Research into Sm³⁺-doped phosphate glasses has demonstrated their potential for multiband visible laser applications. optica.org The lasing action is based on the stimulated emission from the ⁴G₅/₂ energy level of the Sm³⁺ ion. researchgate.net The development of Sm³⁺-doped optical fibers, a specific geometry for laser generation, has been shown to be an effective way to achieve laser action, even with low concentrations of the dopant. soton.ac.uk
Characteristics of Sm³⁺-Doped Phosphate Glasses for Lasers:
| Parameter | Value/Description | Reference |
| Host Material | Phosphate Glass | unimed.ac.idoptica.org |
| Active Ion | Sm³⁺ | optica.org |
| Pump Wavelength | Typically in the blue region (e.g., 488 nm) | soton.ac.uk |
| Emission Wavelength | Orange-red region (e.g., ~651 nm) | cambridge.org |
| Key Properties | High emission cross-section, long fluorescence lifetime, good thermal stability | cambridge.org |
Scintillator Applications
Scintillators are materials that emit light when exposed to ionizing radiation, such as X-rays and gamma rays. This compound and samarium-doped materials exhibit scintillation properties, making them candidates for radiation detection applications. researchgate.net When high-energy radiation interacts with the material, it creates electron-hole pairs, which then transfer their energy to the Sm³⁺ ions, leading to the emission of characteristic orange-red light. bas.bg
The development of samarium-doped materials for scintillation is an active area of research. These materials have potential uses in medical imaging, high-energy physics, and security screening. researchgate.netmdpi.com The immediate light emission (scintillation) upon exposure to radiation allows for the detection and measurement of the incident energy. bas.bg
High-Density Optical Data Storage Technologies
Samarium-doped materials, including phosphate-based hosts, are being investigated for their potential in high-density optical data storage. unimed.ac.idresearchgate.net This application leverages a phenomenon known as persistent spectral hole burning (PSHB). PSHB allows for the storage of multiple bits of data in the same physical location by using different frequencies (colors) of laser light to create narrow "holes" in the absorption spectrum of the material.
The divalent samarium ion (Sm²⁺) is particularly interesting for this application. While samarium is typically stable in its trivalent (Sm³⁺) state, it can be converted to the divalent state (Sm²⁺) through processes like X-ray irradiation. Sm²⁺-doped materials have shown the ability to exhibit PSHB at room temperature, which is a significant advantage for practical data storage devices.
Catalytic Systems Based on this compound
Beyond its optical applications, this compound also demonstrates notable catalytic activity, particularly in heterogeneous catalysis.
Heterogeneous Catalysis and Reaction Mechanisms
This compound serves as a solid-state catalyst in various chemical reactions, most notably in organic synthesis. chemimpex.com As a heterogeneous catalyst, SmPO₄ provides a solid surface on which reactions can occur, offering advantages in terms of catalyst separation and reuse.
One significant application of this compound in catalysis is in the oxidative dehydrogenation of ethane (B1197151) (ODE) to produce ethylene, a crucial industrial chemical. mdpi.comnih.gov Porous single-crystalline SmPO₄ has shown favorable performance in this reaction, with good conversion rates and long-term stability. mdpi.comnih.gov The catalytic activity is attributed to the presence of oxygen vacancies on the catalyst surface, which facilitate the adsorption and activation of ethane molecules. mdpi.com
This compound has also been studied as a catalyst for the hydrolysis of sulfur hexafluoride (SF₆), a potent greenhouse gas. nih.gov In this reaction, SmPO₄ was found to be an active catalyst for the selective conversion of SF₆ to sulfur trioxide (SO₃). nih.gov The catalytic activity of rare earth phosphates in this process is influenced by the specific rare earth element, with middle rare earth phosphates generally showing higher activity. nih.gov
Examples of Catalytic Applications of this compound:
| Reaction | Role of this compound | Key Findings | Reference |
| Oxidative Dehydrogenation of Ethane | Catalyst | Porous single-crystalline SmPO₄ exhibits good conversion and stability. | mdpi.comnih.gov |
| Hydrolysis of Sulfur Hexafluoride (SF₆) | Catalyst | Active in the selective hydrolysis of SF₆ to SO₃. | nih.gov |
Photocatalytic Activity of Samarium-Doped Phosphate Materials
The introduction of samarium (Sm³⁺) ions into various phosphate-based materials has been shown to significantly enhance their photocatalytic capabilities. Doping is a key strategy to improve the efficiency of photocatalysts by altering their structural and optical properties. For instance, when bismuth phosphate (BiPO₄) is doped with samarium, its photocatalytic activity under UV irradiation is markedly improved. sci-hub.se In one study, Sm³⁺-doped BiPO₄ demonstrated a 97% degradation of methylene (B1212753) blue dye within 50 minutes, a substantial increase from the 66% achieved by pure BiPO₄ under the same conditions. sci-hub.se The enhancement is primarily attributed to the efficient separation of photogenerated electron-hole pairs, a critical factor in photocatalysis. sci-hub.se
Similarly, the incorporation of samarium into fluorapatite (B74983) (FAp) nanostructures has been explored for catalytic applications. nih.govmdpi.com While these studies focused on catalytic synthesis rather than photodegradation, they highlight the role of samarium in modifying the material's properties, which is fundamental to photocatalysis. nih.govmdpi.com The enhanced activity in samarium-doped materials stems from the Sm³⁺ ions acting as electron traps, which inhibits the recombination of electrons and holes, thereby making more charge carriers available to participate in the photocatalytic reactions. sci-hub.se Research has also shown that samarium-doped ZnO nanocrystals exhibit solar-driven photocatalytic properties. mdpi.com The stability of these doped materials is also a key feature; Sm³⁺-BiPO₄ was found to retain its photocatalytic activity and stability even after four reaction cycles. sci-hub.se
Table 1: Comparison of Photocatalytic Degradation of Methylene Blue
| Catalyst | Irradiation Time (min) | Degradation Efficiency (%) |
|---|---|---|
| Pure BiPO₄ | 50 | 66 |
| Sm³⁺-BiPO₄ | 50 | 97 |
Data sourced from a study on samarium-doped BiPO₄ photocatalysts. sci-hub.se
Influence of Samarium Doping on Catalytic Site Generation and Activity
Samarium doping not only enhances photocatalytic efficiency but also directly influences the generation and activity of catalytic sites on the surface of phosphate and oxide materials. The introduction of samarium can increase the specific surface area and modify the surface acidity of the catalyst, both of which are crucial for catalytic performance. ecust.edu.cn In a study on MnCeTiOₓ catalysts for selective catalytic reduction (SCR), doping with samarium was found to increase the catalyst's specific surface area and promote a more uniform distribution of active elements. ecust.edu.cn
Furthermore, samarium doping significantly improves the surface acidity and increases the concentration of surface-adsorbed oxygen. ecust.edu.cn It also influences the valence states of other active metals in the catalyst, such as increasing the mole fraction of Mn⁴⁺ and Ce³⁺, which are vital for the redox cycles in the catalytic process. ecust.edu.cn The use of organic modifiers like amino acids during the synthesis of samarium-doped fluorapatites (Sm-FAp) provides insight into how external agents can control nucleation and growth, which in turn significantly influences the nature and activity of the catalytic sites on the Sm-FAp. nih.gov For example, Sm-FAp prepared with glycine (B1666218) as a modifier displayed excellent efficiency and selectivity in the synthesis of 1,2,4-triazole. nih.gov This highlights that the influence of samarium doping is not solely intrinsic but can be further tailored by the synthesis methodology to optimize catalytic site generation. nih.gov
Table 2: Effect of Samarium Doping on MnCeTiOₓ Catalyst Properties
| Property | Undoped MnCeTiOₓ | Sm-Doped MnCeTiOₓ |
|---|---|---|
| Specific Surface Area | Lower | Increased |
| Surface Acidity | Lower | Significantly Improved |
| Concentration of Surface-Adsorbed Oxygen | Lower | Increased |
| Activity Temperature Range (NO conversion >98%) | Narrower | 180–270 ℃ |
Data synthesized from findings on Sm-doped MnCeTiOx catalysts. ecust.edu.cn
Nuclear Waste Immobilization Matrices
Design and Development of this compound-Based Wasteforms
This compound, particularly in its monazite (B576339) ceramic form (SmPO₄), is a subject of significant interest for the immobilization of high-level nuclear waste (HLW). nih.gov Monazite-type ceramics are considered potential host matrices for conditioning separated plutonium and minor actinides due to their high structural flexibility, chemical durability, and radiation resistance. nih.gov The design of these wasteforms leverages the ability of the monazite structure to incorporate a wide range of radionuclides. nih.govresearchgate.net The Sm³⁺ ion's size allows it to easily accommodate relevant radionuclides like plutonium (Pu), americium (Am), and curium (Cm), which have similar cationic radii. nih.gov
The development process typically involves synthesizing a precursor, such as rhabdophane-type SmPO₄·nH₂O, through a co-precipitation method at ambient temperatures. nih.govosti.gov This precursor is then subjected to calcination and sintering at high temperatures (e.g., 1600°C) to produce dense SmPO₄ ceramics with the desired monoclinic monazite structure. nih.govosti.gov Other complex phosphate-based systems are also being developed. For instance, magnesium potassium phosphate (MKP) compounds have been investigated as host waste forms using samarium as an inactive surrogate for trivalent minor actinides like Am and Cm. mdpi.com In these systems, waste forms are fabricated under ambient conditions by adding substances containing samarium, either as oxides or aqueous nitrate (B79036) salts. mdpi.com Additionally, new series of rubidium rare earth double phosphates, including Rb₃Sm(PO₄)₂, have been grown via high-temperature flux methods, presenting another avenue for crystalline wasteforms. acs.org
Mechanisms of Radionuclide Sequestration in Phosphate Matrices
The primary mechanism for radionuclide sequestration in this compound-based matrices is isomorphous substitution. The crystal structure of monazite (LnPO₄, where Ln is a lanthanide) is highly flexible and can accommodate trivalent and tetravalent actinides within the lanthanide sites. nih.gov This structural incorporation is the main reason natural monazite minerals can contain significant amounts of uranium and thorium. nih.gov In synthetic SmPO₄ wasteforms, actinides like plutonium and americium can substitute for samarium in the crystal lattice, effectively locking them into a stable, crystalline phase. nih.govosti.gov
Durability and Stability of Immobilization Forms
The long-term durability and stability of this compound wasteforms, particularly their resistance to radiation damage and aqueous corrosion, are critical for their application in geological disposal. nih.gov Monazite-structured SmPO₄ exhibits high resistance to radiation-induced amorphization (the process of becoming non-crystalline), which is a major concern for crystalline wasteforms. nih.govosti.gov The structural damage from α-decay of incorporated actinides is often simulated using ion-beam irradiation. nih.gov Studies using gold ions to irradiate SmPO₄ have shown that while damage occurs, the material is highly resilient. nih.govosti.gov Even under heavy ion irradiation, SmPO₄ exhibits a robust structural response. osti.gov
Chemical durability is often assessed through leaching tests. The goal of a wasteform is to prevent or minimize the release of radionuclides when contacted by groundwater. acs.org Magnesium potassium phosphate (MKP) wasteforms containing samarium as an actinide surrogate have demonstrated excellent durability in aqueous environments. mdpi.com Leaching tests conducted according to the ANS 16.1 procedure yielded high leachability indices for samarium (19.74–19.89), satisfying the acceptance criteria (>6) and indicating low leach rates. mdpi.com While radiation can cause some swelling in crystalline wasteforms, which may increase the surface area and potentially decrease chemical durability, the inherent stability of the monazite structure mitigates these effects. acs.orgnih.gov
Table 3: Leaching Performance of MKP Wasteforms with 5 wt.% Samarium
| Method of Sm Introduction | Compressive Strength (MPa) | Leachability Index (LI) for Sm |
|---|---|---|
| Sm₂O₃ (oxide) | 48 | 19.74–19.89 |
| Sm(NO₃)₃·6H₂O (nitrate solution) | 32 | Not specified, but durable |
Data sourced from a study on MKP compounds for actinide immobilization. mdpi.com
Ion Exchange Materials and Separations
This compound chemistry plays a role in the separation and recovery of samarium from various sources, including industrial waste and mineral leachates. While not always used as a solid ion-exchange medium itself, the principles of phosphate precipitation and complexation are central to several separation techniques. A novel process for recovering samarium from mixed transition metal solutions involves the selective precipitation of this compound. researchgate.netresearchgate.net By adding phosphoric acid to a solution containing samarium and other metals like cobalt, and carefully controlling the pH, over 99% of the samarium can be recovered as a precipitate. researchgate.netresearchgate.netacs.org
Inorganic ion exchangers have also been developed for samarium separation. A new material, tin (IV) boratophosphate, has been shown to have high selectivity for samarium (III) ions compared to other rare earth elements. mdpi.com This material was used to create an ion-selective electrode membrane sensor that worked effectively over a wide concentration range, demonstrating its potential for quantitative determination and separation of samarium. mdpi.com
Furthermore, solvent extraction methods often involve phosphate-based extractants. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a common extractant used to separate Sm(III) from chloride and phosphate-containing media. researchgate.nettandfonline.com Studies have investigated the kinetics of extracting samarium from simulated phosphoric acid solutions using solid extractants impregnated with D2EHPA, showing the process to be promising for industrial applications. tandfonline.comtandfonline.com
Table 4: Solid-Phase Extraction of Samarium using SES-D2EHPA
| Temperature (K) | Contact Time (min) | Degree of Sm Extraction (%) |
|---|---|---|
| 298 | 120 | ~85 |
| 308 | 120 | ~88 |
| 318 | 120 | ~92 |
| 333 | 120 | ~90 |
Data from a kinetic study on samarium extraction from phosphate solutions. tandfonline.com
Other Advanced Applications (e.g., Neutron Absorbers, Microwave Devices)
This compound (SmPO₄) exhibits properties that make it a candidate for specialized applications in nuclear and microwave technologies. These applications leverage the unique nuclear and dielectric characteristics of samarium and its compounds.
Neutron Absorbers
The element samarium is recognized for its significant neutron-absorbing capabilities, a property primarily attributed to specific isotopes. tandfonline.comnanografi.com Samarium-149 (¹⁴⁹Sm), a stable isotope, possesses a very large thermal neutron absorption cross-section of approximately 40,100 to 42,000 barns. naturalspublishing.comthorconpower.idnuclear-power.comosti.gov This high cross-section indicates a high probability of a neutron being captured by the ¹⁴⁹Sm nucleus. naturalspublishing.com This characteristic is critical in nuclear reactors for controlling the fission rate. Materials containing samarium, including this compound, can therefore be employed in control rods to manage reactivity or as burnable poisons to control excess reactivity and improve shutdown margins. naturalspublishing.comnuclear-power.comaps.org
The use of samarium compounds like samarium oxide (Sm₂O₃) in neutron shielding applications is well-documented, as it offers high thermal neutron absorption and minimal secondary gamma radiation production. tandfonline.com this compound, by incorporating the highly effective ¹⁴⁹Sm isotope, is a promising material for applications in nuclear reactor technology and radiation shielding. nanografi.comgoodfellow.com
Table 1: Neutron Absorption Cross-Section of Samarium Isotopes
| Isotope | Thermal Neutron Absorption Cross-Section (barns) | Natural Abundance (%) |
|---|---|---|
| ¹⁴⁹Sm | 40,140 - 42,000 naturalspublishing.comthorconpower.idnuclear-power.comosti.gov | 13.82 nuclear-power.com |
| ¹⁵¹Sm | 15,200 wikipedia.org | Synthetic |
| ¹⁵²Sm | 206 osti.gov | 26.74 nuclear-power.com |
| ¹⁴⁷Sm | 57 osti.gov | 15.00 nuclear-power.com |
| ¹⁴⁸Sm | 2.4 osti.gov | 11.25 nuclear-power.com |
| ¹⁴⁴Sm | 1.64 osti.gov | 3.08 nuclear-power.com |
| ¹⁵⁰Sm | 100 osti.gov | 7.37 nuclear-power.com |
| ¹⁵⁴Sm | 8.3 osti.gov | 22.74 nuclear-power.com |
Microwave Devices
This compound belongs to the family of rare-earth phosphates (RePO₄) that have been investigated for their favorable microwave dielectric properties. researchgate.netresearchgate.net Materials used in microwave applications, such as substrates and resonators, require specific dielectric characteristics, including a low dielectric constant (εr) to increase signal speed, a high-quality factor (Q × f) to minimize signal loss, and a near-zero temperature coefficient of resonant frequency (τf) for stability. researchgate.netaip.orgmdpi.com
Research on rare-earth orthophosphates has shown that they exhibit excellent microwave dielectric properties. researchgate.netresearchgate.net For instance, ceramics in the RePO₄ family, which includes this compound, have demonstrated low relative permittivity (εr) values, typically between 8 and 11.2, and high-quality factors (Q × f) in the range of 60,000 to 72,000 GHz. researchgate.netresearchgate.net More recent studies on related samarium-containing phosphate systems, such as LiLn(PO₃)₄ where Ln includes Sm, have reported low permittivity (εr ≈ 5.04–5.26) and high Q·f values (41,607–75,968 GHz). sciopen.com These properties make this compound and related compounds suitable for use in high-frequency LTCC (low-temperature co-fired ceramic) substrates and other microwave components. mdpi.comsciopen.com
Table 2: Reported Microwave Dielectric Properties of Rare-Earth Phosphate Systems
| Material System | Relative Permittivity (εr) | Quality Factor (Q × f) (GHz) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) |
|---|---|---|---|
| RePO₄ (Re=La, Ce, Nd, Sm, etc.) | 7.8 - 11.2 researchgate.net | > 60,000 researchgate.net | -17 to -56 researchgate.net |
| Mixed Rare Earth Phosphate (REmixPO₄) | 9.6 researchgate.net | 45,200 researchgate.net | -35 researchgate.net |
| LiLn(PO₃)₄ (Ln=La, Sm, Eu) | 5.04 - 5.26 sciopen.com | 41,607 - 75,968 sciopen.com | -19.64 to -47.49 sciopen.com |
Theoretical and Computational Investigations of Samarium Phosphate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of samarium phosphate (B84403), DFT calculations have been instrumental in understanding its structural parameters, formation energies, and electronic properties.
Researchers have used DFT to calculate the lattice parameters of monazite-structured SmPO₄, finding good agreement with experimental data obtained through X-ray diffraction. mdpi.com However, it has been noted that certain exchange-correlation functionals, such as the Perdew–Burke–Ernzerhof (PBE) functional, may systematically overestimate the lattice parameters by a small percentage. mdpi.com DFT calculations have also been employed to determine the enthalpies of formation for various rare-earth orthophosphates, including SmPO₄. arxiv.orgresearchgate.net These calculations help to understand the relative stability of different crystal structures, such as the monazite (B576339) and xenotime (B576624) polymorphs. arxiv.org For SmPO₄, calculations have indicated that the xenotime structure is slightly more stable than the monazite structure. arxiv.org
Beyond structural properties, DFT is used to explore the energetics of processes occurring at samarium phosphate surfaces and interfaces. For instance, in studies of SmPO₄-integrated catalysts for the oxygen reduction reaction (ORR), DFT calculations have demonstrated favorable ORR energetics, providing mechanistic insights that support experimental observations of high catalytic activity. nih.gov These calculations can reveal strong interfacial interactions, such as the formation of P–O–Sm covalent bonds, which are critical for the stability and performance of such materials. nih.gov
Table 1: Comparison of Theoretical and Experimental Data for SmPO₄
| Property | Theoretical (DFT) Value | Experimental Value | Source |
|---|---|---|---|
| Lattice Parameters (Monazite) | Systematically overestimated by PBE functional | Good agreement with Rietveld refinement | mdpi.com |
| Enthalpy of Formation (from oxides) | Less exothermic than measured values | Measured values are ~40 kJ/mol lower | arxiv.orgresearchgate.net |
| Structural Stability | Xenotime structure calculated to be more stable | Monazite is the commonly synthesized form | arxiv.org |
Modeling of Energy Transfer Mechanisms and Luminescence Quenching
Understanding the mechanisms of energy transfer and luminescence quenching in this compound is vital for its application in photonic devices. Theoretical models provide a framework for interpreting experimental results from photoluminescence spectroscopy.
In samarium-doped materials, luminescence quenching often occurs at higher concentrations of Sm³⁺ ions. This phenomenon is typically attributed to non-radiative energy transfer between adjacent Sm³⁺ ions through cross-relaxation processes. eurekaselect.com The Inokuti-Hirayama (I-H) model is frequently used to analyze the non-exponential decay curves of the Sm³⁺ luminescence. eurekaselect.com By fitting experimental decay data to the I-H model, the nature of the multipolar interaction responsible for the energy transfer can be determined. For many samarium-doped phosphate glasses, the best fit is obtained for an electric dipole-dipole interaction. eurekaselect.com
The energy transfer process can also be manipulated to enhance luminescence. In systems co-doped with a sensitizer (B1316253), such as Bi³⁺, energy is absorbed by the sensitizer and then transferred non-radiatively to the Sm³⁺ activator, enhancing its emission. scispace.comscirp.org The efficiency of this process depends on the spectral overlap between the emission band of the sensitizer and the absorption band of the activator. scispace.comscirp.org
Interestingly, single-crystal SmPO₄ has shown remarkable resistance to thermal quenching, with stable photoluminescence observed at temperatures up to at least 865 K. rsc.orgresearchgate.net This unusual thermal stability is thought to result from energy transfer from deep defect states to the Sm³⁺ ions at elevated temperatures, a mechanism that counteracts typical quenching pathways. researchgate.net
Table 2: Key Mechanisms in this compound Luminescence
| Phenomenon | Governing Mechanism | Theoretical Model/Explanation | Source |
|---|---|---|---|
| Concentration Quenching | Cross-relaxation between Sm³⁺ ions | Inokuti-Hirayama (I-H) model; dipole-dipole interaction | eurekaselect.com |
| Sensitization | Energy transfer from sensitizer (e.g., Bi³⁺) to activator (Sm³⁺) | Spectral overlap between sensitizer emission and activator absorption | scispace.comscirp.org |
Phonon-Fracton Density of States in Disordered this compound Systems
In amorphous or glassy materials like this compound glasses, the vibrational properties differ significantly from those of crystalline solids. The concept of a phonon-fracton density of states (DOS) is used to model the low-energy excitations in these disordered systems.
Experimental measurements of the specific heat of this compound glasses at low temperatures reveal an excess specific heat compared to the prediction of the Debye model for crystalline solids. tandfonline.comtandfonline.com This anomaly is interpreted as evidence for an excess of localized vibrational modes. The phonon-fracton model provides a framework for analyzing this excess specific heat. tandfonline.comtandfonline.com In this model, at very low energies, the vibrational excitations are extended, wavelike "phonons," similar to those in crystals. Above a certain crossover frequency or temperature, the excitations become localized "fractons" due to the fractal-like geometry of the disordered structure.
By fitting the experimental specific heat data to a model incorporating a phonon-fracton DOS, researchers can extract key parameters, such as the crossover temperature that separates the phonon and fracton regimes. tandfonline.comtandfonline.com For this compound glasses, the crossover temperature estimated from specific heat measurements has been found to be consistent with that obtained from low-frequency Raman scattering measurements, lending support to the model. tandfonline.com The analysis suggests that the excess specific heat originates from these additional localized vibrational states, although further investigations are needed to fully elucidate their physical nature. tandfonline.com
Crystal Field Parameter Calculations for Rare Earth Ions
The luminescence properties of the Sm³⁺ ion in a host material like this compound are profoundly influenced by the local crystal field, which is the electrostatic field created by the surrounding ions. This field lifts the degeneracy of the 4f electronic energy levels of the Sm³⁺ ion, resulting in the characteristic sharp absorption and emission lines.
Theoretical calculations of the crystal field parameters (CFPs), often denoted as Bkq, quantify the strength and symmetry of this interaction. These parameters can be calculated using various theoretical models. The point-charge model is a classic approach where the surrounding ions are treated as point charges. mdpi.com More advanced methods use DFT to account for the actual electron density distribution of the ions, providing a more realistic description of the electrostatic environment. mdpi.com
Another approach involves diagonalizing a comprehensive energy matrix that includes the crystal field Hamiltonian along with terms for Zeeman and hyperfine interactions. znaturforsch.com The CFPs can be adjusted to achieve the best fit between the calculated and experimentally observed energy levels (Stark levels) obtained from optical spectroscopy. znaturforsch.comresearchgate.net Although specific CFP calculations for SmPO₄ are not widely reported, the methodologies have been successfully applied to Sm³⁺ in other crystalline hosts, such as KY(WO₄)₂ and AlN. znaturforsch.comresearchgate.net These studies provide the theoretical framework necessary for analyzing the spectroscopic properties of Sm³⁺ in the this compound lattice.
Table 3: Theoretical Methods for Crystal Field Parameter Calculation
| Method | Description | Key Inputs | Key Outputs |
|---|---|---|---|
| Point-Charge Model | Surrounding ions are treated as classical point charges creating an electrostatic field. | Crystal structure data (ion positions), effective charges. | Crystal field parameters (Bkq). |
| DFT-based Calculation | Uses electron density from DFT to calculate the electrostatic potential. mdpi.com | Crystal structure, DFT calculation setup. | More accurate crystal field parameters. mdpi.com |
Molecular Dynamics Simulations for Structural Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its structural properties, dynamic behavior, and response to external stimuli like radiation.
In the context of nuclear waste forms, MD simulations have been used to investigate the effects of radiation damage in monazite-structured SmPO₄. mdpi.comdntb.gov.ua These simulations can determine crucial parameters like the threshold displacement energies (Ed) for each type of atom (Sm, P, O) in the lattice. mdpi.com Such simulations have shown that it is easiest to displace an oxygen atom and hardest to displace a phosphorus atom, which is protected by the strong P-O bonds within the PO₄ tetrahedra. mdpi.com This information is vital for predicting the long-term structural stability of the material under irradiation.
For amorphous this compound systems (glasses), MD simulations are used to model the glass structure from the melt-quench process. researchgate.nettandfonline.comacs.orgnih.gov By analyzing the resulting atomic configurations, researchers can calculate structural descriptors such as:
Pair Distribution Functions (PDFs): These describe the probability of finding an atom at a certain distance from another atom, revealing bond lengths. nih.gov
Coordination Numbers (CNs): These indicate the average number of nearest neighbors for a given atom. nih.gov
Qn Distributions: This analysis classifies the PO₄ tetrahedra based on n, the number of bridging oxygen atoms connecting them to other tetrahedra, providing a measure of the network's polymerization. nih.gov
These simulations help correlate the macroscopic properties of the glass with its microscopic structure and dynamics. randallcygan.com
Environmental and Resource Recovery Research Involving Samarium Phosphate
Sorption and Desorption Behavior of Samarium in Environmental Matrices (e.g., Soil)
The interaction of samarium (Sm), an emerging contaminant, with environmental matrices like soil is critical for understanding its mobility and potential environmental risk. Research has shown that the sorption and desorption behavior of samarium is highly dependent on its concentration in the soil. researchgate.netnih.gov At low concentrations, soil exhibits a high retention capacity for samarium, with sorption percentages exceeding 99% and desorption being less than 2%. researchgate.netnih.govresearchgate.net However, at higher concentrations, this behavior can vary significantly among different soil types. researchgate.netnih.gov
Key soil properties governing the interaction with samarium include pH, organic matter content and solubility, and the presence of carbonates and clay minerals. researchgate.netnih.govcapes.gov.br Studies involving radiosamarium (RSm), specifically the ¹⁵¹Sm isotope, have confirmed that it is generally strongly and irreversibly sorbed in soils, with desorbed fractions typically below 2%. capes.gov.br The solid-liquid distribution coefficients (Kd) for radiosamarium in various soils were found to be in the range of 10² to 10⁵ L kg⁻¹, indicating strong sorption. capes.gov.br The primary soil properties controlling radiosamarium sorption were identified as pH, specific surface area (BET), and soil organic matter content. capes.gov.br
Further research has explored the use of carbon-rich materials for samarium removal from aqueous solutions. researchgate.net Materials like biochars and activated charcoals have demonstrated high sorption percentages (>97%) and significant distribution coefficients (Kd values of 10⁴–10⁵ L kg⁻¹), highlighting their potential for water remediation. researchgate.net
Table 1: Samarium Sorption and Desorption in Soil at Varying Concentrations
| Samarium Concentration | Sorption Percentage | Desorption Percentage | Governing Factors |
|---|---|---|---|
| Low | >99% | <2% | pH, Organic Matter, Clay Minerals |
| High | Variable | Variable | Soil-specific properties |
Recycling and Urban Mining of Samarium from Phosphate-Based Phosphors
The increasing use of rare earth elements like samarium in technologies such as light-emitting diodes (LEDs) has led to a growing interest in their recovery from electronic waste (e-waste), a practice known as urban mining. researchgate.netapexmagnets.comeuropa.eutaxtmi.com This approach is crucial for a circular economy, as it reduces the demand for virgin mining and mitigates environmental impacts. researchgate.netrsc.org While only about 1% of rare earth elements are currently recycled from end-of-life products, the potential for urban mining is significant. apexmagnets.comeuropa.eu
A key area of research is the recycling of samarium from phosphate-based phosphors used in lighting. researchgate.netrsc.orgrsc.org One sustainable method focuses on recycling samarium ions (Sm³⁺) from a crystalline NaBaPO₄-based phosphor. researchgate.netrsc.orgresearchgate.net This process leverages the phosphor's solubility in water with the addition of a small amount of phosphoric acid, which is a safer alternative to strong acids. researchgate.netrsc.orgrsc.org The samarium can then be recovered with a high efficiency rate and reused in the synthesis of new materials, such as optical glass. researchgate.netrsc.orgresearchgate.net This demonstrates a viable and green pathway for the urban mining of lanthanides from waste lighting devices. researchgate.netrsc.org
The process involves dissolving the Sm³⁺-doped NaBaPO₄ phosphor in an acidic solution (pH ~2-3), followed by precipitation of samarium-containing compounds by adjusting the pH to an alkaline value. rsc.orgrsc.org The resulting precipitate can then be processed to create new, valuable products. researchgate.netrsc.org This method achieved a samarium recovery efficiency of 97.6%. researchgate.netrsc.orgrsc.orgresearchgate.net
Table 2: Green Recycling Process for Samarium from NaBaPO₄:Sm³⁺ Phosphor
| Step | Description | Key Reagents/Conditions | Result |
|---|---|---|---|
| 1. Dissolution | The NaBaPO₄:Sm³⁺ phosphor is dissolved. | Water and a small amount of Phosphoric Acid (pH ~2-3) | Sm³⁺ ions are fully dissolved in the solution. researchgate.netrsc.org |
| 2. Precipitation | The pH of the solution is adjusted to induce precipitation. | NaOH solution (to pH 9) | A precipitate containing Sm³⁺ and Ba²⁺ is formed. researchgate.net |
| 3. Annealing | The precipitate is annealed with other compounds. | Na₂CO₃ and NH₄H₂PO₄ | A transparent glass with orange-red fluorescence is obtained. researchgate.netrsc.org |
| 4. Recovery | Overall Efficiency | 97.6% of Sm³⁺ ions are successfully recovered. researchgate.netrsc.org |
Sustainable Utilization of Phosphate (B84403) Resources in Samarium Compound Synthesis
Developing sustainable methods for synthesizing samarium compounds is essential for resource efficiency and environmental protection. nih.govtandfonline.com A significant area of research is the selective precipitation of samarium phosphate from mixed-metal solutions, which often result from the processing of magnets and other industrial products. nih.govtandfonline.com Samarium-cobalt alloys, for instance, are used in powerful magnets, and recovering samarium from scrap is economically and environmentally important. nih.govtandfonline.com
One innovative and sustainable approach is a two-step precipitation method that allows for the selective recovery of this compound without the need for high temperatures or specialized equipment. nih.govtandfonline.com This process is advantageous because it can separate samarium from other transition metals like cobalt, iron, and copper. nih.govtandfonline.com The method relies on carefully controlling the pH at each stage to first remove unwanted metal hydroxides and then to precipitate this compound specifically. nih.govtandfonline.com This process highlights a move towards greener chemistry in the recovery and reuse of valuable rare earth elements, proposing to recover them as phosphates, which is a major component of their natural ores. nih.govtandfonline.com
Table 3: Two-Step Sustainable Synthesis of this compound
| Step | Action | Purpose | Reagents |
|---|---|---|---|
| Step 1 | Adjust pH of the mixed-metal solution. | Precipitate and remove hydroxides of other metals (e.g., cobalt, iron, copper). nih.govtandfonline.com | Sodium Hydroxide (B78521) (NaOH) nih.govtandfonline.com |
| Step 2 | Add a phosphate source and adjust pH again. | Selectively precipitate this compound (SmPO₄). nih.govtandfonline.com | Phosphoric Acid (H₃PO₄) and Sodium Hydroxide (NaOH) nih.govtandfonline.com |
Conclusion and Outlook
Synthesis of Key Research Findings on Samarium Phosphate (B84403)
Samarium phosphate is a versatile inorganic material with a well-defined monoclinic crystal structure. Its synthesis can be reliably achieved through various methods, including solid-state reaction, precipitation, and hydrothermal techniques, allowing for the production of both crystalline powders and amorphous glasses. The compound's properties are dominated by the Sm³⁺ ion, which imparts characteristic strong absorption in the near-UV and visible regions and intense orange-red luminescence. This luminescence, arising from the ⁴G₅/₂ → ⁶Hⱼ transitions, makes it a highly effective phosphor. Furthermore, this compound and its doped variants exhibit high thermal stability and interesting catalytic and biomedical properties, including promoting bone regeneration and serving as bioimaging probes.
Unexplored Research Avenues and Potential Breakthroughs
While significant research has been conducted, several avenues remain for future exploration. A deeper investigation into the magnetic properties of pure, single-crystal this compound at low temperatures could reveal novel phenomena. The development of more efficient and environmentally friendly synthesis methods, potentially leveraging urban mining techniques to recycle samarium from waste phosphors, presents a sustainable research direction. researchgate.netrsc.orgrsc.org Further optimization of samarium-doped materials for specific applications, such as enhancing the quantum yield for next-generation displays or improving the catalytic efficiency for green chemistry applications, could lead to significant breakthroughs. Exploring the full potential of this compound in theranostics, combining both diagnostic imaging and therapeutic functions in a single agent, is another promising frontier.
Interdisciplinary Impact of this compound Research
Research on this compound has a broad interdisciplinary impact, bridging materials science, chemistry, physics, and medicine. In materials science, it drives the development of advanced optical materials, including high-quality phosphors and specialty glasses. smart-elements.com In chemistry, it serves as a platform for designing novel catalysts for organic synthesis and understanding the fundamental properties of rare-earth compounds. researchgate.net For physicists, it offers a model system for studying luminescence phenomena and the electronic structure of lanthanide ions. In the biomedical field, the biocompatibility and unique optical properties of this compound-based nanomaterials are paving the way for innovations in bone tissue engineering, cancer therapy, and advanced medical imaging. jourcc.comontosight.ai The continued study of this compound is poised to contribute to advancements across these diverse scientific and technological domains.
Q & A
Q. What synthesis methods are used to prepare samarium phosphate, and how is its structural purity validated?
this compound is synthesized via hydrothermal methods, solid-state sintering (e.g., at 1400°C), and sol-gel techniques. Structural validation employs X-ray diffraction (XRD) to confirm crystallinity, energy-dispersive X-ray spectroscopy (EDS) for elemental composition, and Fourier-transform infrared spectroscopy (FTIR) to identify phosphate bonding networks. For example, sintering at 1400°C produces calcium monocalcium phosphate (CaAl₂O₄) with samarium incorporation, as confirmed by EDS . Hydrothermal synthesis of CePO₄:Sm nanorods allows structural tuning via annealing temperatures .
Q. Which spectroscopic techniques are critical for analyzing the optical properties of samarium-doped phosphate matrices?
Optical absorption spectroscopy identifies Sm³+ electronic transitions (e.g., ⁶H₅/₂ → ⁴I₉/₂), while fluorescence spectroscopy measures emission peaks (~560–720 nm). Judd-Ofelt analysis quantifies radiative transition probabilities using oscillator strength data . FTIR spectra reveal phosphate network modifications induced by Sm³+ doping, such as changes in P–O–P bridging bonds . Temperature-dependent fluorescence studies are essential to assess thermal quenching effects .
Advanced Research Questions
Q. How can experimental design mitigate fluorescence quenching in this compound due to ion-ion cross-relaxation?
Fluorescence efficiency is optimized by:
- Doping concentration control : Keeping Sm³+ levels <1 wt.% to minimize cross-relaxation .
- Matrix selection : Using LaF₃ or SrF₃ matrices to reduce ion clustering .
- Annealing protocols : Transforming hydrated hexagonal CePO₄:Sm into anhydrous monoclinic structures improves stability and emission intensity .
- Co-doping : Introducing energy-transfer mediators (e.g., Gd³+) to enhance radiative pathways .
Q. What factors dominate samarium recovery efficiency in solvent extraction processes?
A two-level factorial design identified pH as the most critical factor (p < 0.05), followed by feed composition (20–80% Sm), organic-to-aqueous phase ratio (1:1 to 2:1), and acid concentration (1–5M). Nitric acid outperforms HCl due to stronger complexation with di-(2-ethylhexyl) phosphate extractant. Mixing duration and temperature have negligible impacts .
Q. How can contradictions in catalytic activity data for this compound be resolved?
Discrepancies arise from variations in synthesis conditions (e.g., cesium promotion in SmPO₄ boosts alkylation selectivity) and characterization methods. Resolving contradictions requires:
- Standardizing synthesis protocols (e.g., calcination temperature, promoter concentration).
- Using in-situ techniques like X-ray photoelectron spectroscopy (XPS) to track active sites.
- Cross-referencing catalytic performance with structural data (e.g., phase purity via XRD) .
Q. What methodologies assess the thermal stability of this compound in high-temperature applications?
- Thermogravimetric analysis (TGA) : Measures weight loss due to dehydration or decomposition.
- High-temperature XRD : Tracks phase transitions (e.g., hexagonal → monoclinic in CePO₄:Sm at 800°C) .
- Differential scanning calorimetry (DSC) : Identifies exothermic/endothermic events linked to structural changes .
Q. How does the phosphate matrix composition influence samarium’s luminescence properties?
Borate and germanate glasses exhibit stronger Sm³+ fluorescence than phosphate matrices due to lower phonon energy, reducing non-radiative decay. However, aluminum-sodium phosphate glasses show enhanced emission via Sm³+–O²− charge-transfer states . In CePO₄:Sm, annealing-induced monoclinic phases improve quantum yield by 30% compared to hexagonal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
